Saroglitazar Magnesium
説明
特性
IUPAC Name |
magnesium;(2S)-2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2/t2*24-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYFZCVPOSZDMK-YPPDDXJESA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCO[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H56MgN2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
901.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639792-20-3 | |
| Record name | Saroglitazar magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639792203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAROGLITAZAR MAGNESIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8V5DLS63R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Saroglitazar Magnesium: A Technical Deep Dive into Dual PPAR Alpha/Gamma Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar (B610694) Magnesium is a novel, potent dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha and gamma. Unlike traditional thiazolidinediones (TZDs) or fibrates, Saroglitazar offers a unique, balanced approach to regulating lipid and glucose metabolism, making it a significant therapeutic agent for complex metabolic disorders such as diabetic dyslipidemia and Non-Alcoholic Fatty Liver Disease (NAFLD). This technical guide provides an in-depth exploration of the core mechanism of Saroglitazar, its dual PPARα/γ agonism, supported by a comprehensive summary of preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways.
Introduction: The Emergence of a Dual PPAR Agonist
Metabolic disorders, including Type 2 Diabetes Mellitus (T2DM) and dyslipidemia, represent a growing global health crisis. These conditions are often intertwined, characterized by insulin (B600854) resistance, elevated triglycerides, and abnormal cholesterol levels, significantly increasing the risk of cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that are key regulators of lipid and glucose homeostasis. The PPAR family consists of three isoforms: PPARα, PPARβ/δ, and PPARγ.
Saroglitazar Magnesium is a pioneering non-TZD, non-fibric acid derivative designed to simultaneously activate both PPARα and PPARγ. This dual agonism allows Saroglitazar to address both the lipid and glycemic abnormalities inherent in many metabolic diseases. With a predominant affinity for PPARα coupled with a moderate PPARγ activity, Saroglitazar presents a promising and well-tolerated therapeutic option.[1][2][3]
Mechanism of Action: The Dual PPARα/γ Agonism of Saroglitazar
Saroglitazar's therapeutic efficacy is rooted in its ability to act as a ligand for both PPARα and PPARγ, which form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[4][5][6]
PPARα Activation: Lipid Regulation
Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a major regulator of lipid metabolism.[4][7] Activation of PPARα by Saroglitazar leads to the upregulation of genes involved in:
-
Fatty Acid Oxidation: Increased β-oxidation of fatty acids in the liver and muscle, leading to a reduction in circulating free fatty acids.[8][9]
-
Lipoprotein Metabolism: Regulation of apolipoprotein gene expression, resulting in decreased triglyceride (TG) levels and Very-Low-Density Lipoprotein (VLDL) synthesis.[5]
-
Cholesterol Homeostasis: Increased levels of High-Density Lipoprotein (HDL) cholesterol.
PPARγ Activation: Glycemic Control and Insulin Sensitization
PPARγ is highly expressed in adipose tissue and plays a crucial role in adipocyte differentiation, fatty acid storage, and glucose metabolism.[10][11] Saroglitazar's moderate agonism of PPARγ contributes to:
-
Improved Insulin Sensitivity: Enhanced glucose uptake in peripheral tissues, thereby lowering blood glucose levels.[2][12]
-
Adipocyte Differentiation: Promotes the formation of smaller, more insulin-sensitive adipocytes.[13]
-
Anti-inflammatory Effects: Transrepression of pro-inflammatory genes.[10]
The combined action on both receptors allows Saroglitazar to offer a comprehensive approach to managing the multifaceted nature of metabolic syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound, highlighting its efficacy in vitro and in vivo.
Table 1: In Vitro PPAR Transactivation Assay Data
| Parameter | Saroglitazar | WY 14,643 (PPARα agonist) | Rosiglitazone (PPARγ agonist) | Reference |
| hPPARα EC50 | 0.65 pmol/L | 1.2 μmol/L | - | [1] |
| hPPARγ EC50 | 3 nmol/L | - | 8 nmol/L | [1] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Treatment | Key Findings | Reference |
| db/db mice | Saroglitazar (0.01–3 mg/kg/day for 12 days) | Dose-dependent reductions in serum TG (ED50: 0.05 mg/kg), FFA (ED50: 0.19 mg/kg), and glucose (ED50: 0.19 mg/kg). 91% reduction in serum insulin and 59% reduction in AUC-glucose at 1 mg/kg. | [1][14] |
| Zucker fa/fa rats | Saroglitazar | Potent insulin-sensitizing activity. Significant decrease in systolic blood pressure (22 mmHg) and a 62.1% increase in serum adiponectin levels. Up to 90% reduction in serum TG. | [1][14] |
| Swiss albino mice | Saroglitazar (10 mg/kg for 6 days) | 75.8% reduction in serum TG (ED50: 0.09 mg/kg). | [1] |
Table 3: Clinical Trial Data in Patients with Type 2 Diabetes
| Study/Parameter | Saroglitazar 2 mg | Saroglitazar 4 mg | Pioglitazone 30 mg | Placebo | Reference |
| Change in HbA1c (%) at 24 weeks | -1.38 | -1.47 | -1.41 | - | [15] |
| Change in Triglycerides (mg/dL) | Significant Reduction | Significant Reduction | - | - | [15] |
| Change in LDL-C (mg/dL) | Significant Reduction | Significant Reduction | - | - | [15] |
| Change in HDL-C (mg/dL) | Significant Increase | Significant Increase | - | - | [15] |
Table 4: Clinical Trial Data in Patients with NAFLD/NASH
| Parameter (at 16 weeks) | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |
| % Change in ALT | -25.5% | -27.7% | -45.8% | +3.4% | [16] |
| % Change in Liver Fat Content | - | - | -19.7% | +4.1% | [16] |
| Change in Triglycerides (mg/dL) | - | - | -68.7 | -5.3 | [16] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Saroglitazar's efficacy.
PPAR Transactivation Assay
Objective: To determine the in vitro potency and selectivity of Saroglitazar for human PPARα and PPARγ.
Methodology:
-
Cell Line: HepG2 cells are commonly used.[1]
-
Transfection: Cells are transfected with expression plasmids for chimeric human PPARα-Gal4 or PPARγ-Gal4 and a reporter plasmid containing multiple copies of the Gal4 upstream activating sequence linked to a luciferase reporter gene (pGL4.35 with 9x Gal4 UAS).[17]
-
Treatment: Transfected cells are seeded in 96-well plates and treated with varying concentrations of Saroglitazar, a reference PPARα agonist (e.g., WY 14,643), or a reference PPARγ agonist (e.g., rosiglitazone).[1][17]
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer.[17]
-
Data Analysis: The luciferase activity is normalized to a control (e.g., β-galactosidase activity or total protein concentration). The EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated from the dose-response curves.[1]
Hyperinsulinemic-Euglycemic Clamp Study
Objective: To assess the insulin-sensitizing activity of Saroglitazar in vivo.
Methodology:
-
Animal Model: Zucker fa/fa rats, a model of obesity and insulin resistance, are often utilized.[1]
-
Catheterization: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Treatment: Animals are treated with Saroglitazar or vehicle for a specified period.
-
Clamp Procedure: After an overnight fast, a continuous infusion of human insulin is started. A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Measurements: Blood samples are taken at regular intervals to monitor blood glucose levels. The glucose infusion rate (GIR) required to maintain euglycemia is recorded.
-
Data Analysis: A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by peripheral tissues in response to the insulin infusion.[1]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to Saroglitazar's mechanism of action.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 7. Peroxisome proliferator-activated receptor alpha (PPARalpha) signaling in the gene regulatory control of energy metabolism in the normal and diseased heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 11. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Preclinical Profile of Saroglitazar Magnesium in Metabolic Disorders: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the preclinical studies of Saroglitazar (B610694) Magnesium, a dual Peroxisome Proliferator-Activated Receptor (PPAR) agonist, in the context of metabolic disorders. It details the molecule's mechanism of action, pharmacodynamic effects in various in vitro and in vivo models, and its pharmacokinetic profile.
Introduction to Saroglitazar Magnesium
This compound is a novel, non-thiazolidinedione, non-fibric acid derivative developed to regulate lipid and glucose metabolism.[1] It functions as a dual agonist of Peroxisome Proliferator-Activated Receptors, with predominant activity on PPARα and moderate activity on PPARγ.[2] This dual action allows Saroglitazar to simultaneously address hypertriglyceridemia, insulin (B600854) resistance, and other metabolic abnormalities characteristic of disorders like diabetic dyslipidemia and Non-Alcoholic Steatohepatitis (NASH).[1][3] Extensive preclinical studies have been conducted to evaluate its efficacy and safety profile in various animal models.[4][5]
Mechanism of Action: Dual PPARα/γ Agonism
PPARs are nuclear receptors that, upon activation, regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[5][6]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, heart, and muscle, PPARα activation is central to hepatic lipid homeostasis.[5][7] It increases the expression of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1A, ACOX1), leading to a reduction in circulating triglycerides (TG).[5][8] It also increases the synthesis of HDL-associated apolipoproteins (A-I, A-II) and activates lipoprotein lipase (B570770) (LPL), further clearing TG-rich particles.
-
PPARγ Activation: Predominantly found in adipose tissue, PPARγ activation regulates adipogenesis, lipid storage, and insulin action.[5][9] It modulates the transcription of insulin-responsive genes, enhancing glucose uptake and utilization, thereby improving insulin sensitivity.[9] This action helps sequester free fatty acids (FFA) in adipose tissue, reducing the lipotoxic burden on other organs like the liver and muscle.[9]
Saroglitazar's unique profile as a predominant PPARα and moderate PPARγ agonist provides a synergistic approach to managing the multifaceted pathology of metabolic disorders.[8][9]
Signaling Pathway
Saroglitazar binds to PPARα/γ, which forms a heterodimer with RXR, activating gene transcription.
In Vitro Efficacy and Potency
The potency of Saroglitazar on human PPAR isotypes was evaluated using in vitro transactivation assays.
Data Presentation: In Vitro Potency
| Assay Type | Cell Line | Target | EC50 Value | Citation |
| PPAR Transactivation | HepG2 | hPPARα | 0.65 pM | [1][2][10] |
| PPAR Transactivation | HepG2 | hPPARγ | 3 nM | [1][2][10] |
Experimental Protocols
-
PPAR Transactivation Assay:
-
Objective: To determine the concentration-dependent activation of PPARα and PPARγ by Saroglitazar.
-
Methodology: HepG2 cells are transiently co-transfected with expression vectors for the ligand-binding domain of either hPPARα or hPPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence linked to a luciferase gene. Cells are then incubated with varying concentrations of Saroglitazar. The activation of the receptor is quantified by measuring the luciferase activity, and EC50 values are calculated from the resulting dose-response curves.[1]
-
In Vivo Preclinical Efficacy
Saroglitazar's efficacy has been demonstrated in multiple rodent models of dyslipidemia, insulin resistance, and NASH.
Diabetic Dyslipidemia and Insulin Resistance
Studies in genetic models of type 2 diabetes and dyslipidemia have shown potent glucose and lipid-lowering effects.
| Animal Model | Treatment & Duration | Key Findings | ED50 (mg/kg) | Citation |
| db/db Mice | 0.01-3 mg/kg/day, 12 days | ↓ Serum TG: up to 54.9%↓ Serum FFA: up to 56.1%↓ Serum Glucose: up to 64.6%↓ Serum Insulin: 91% (at 1 mg/kg)↓ AUC Glucose: 59% (at 1 mg/kg) | TG: 0.05FFA: 0.19Glucose: 0.19 | [1][2] |
| Zucker fa/fa Rats | 3 mg/kg dose | ↓ Serum TG: 81.7%↓ Serum FFA: 69.3%↓ Serum Insulin: 84.8%↓ AUC Glucose: 51.5%↓ SBP: 22 mmHg↑ Serum Adiponectin: 62.1% | TG: 0.26 | [1][11] |
| Swiss Albino Mice | 10 mg/kg dose, 6 days | ↓ Serum TG: 75.8% | TG: 0.09 | [1] |
| High Fat-High Cholesterol Fed Hamsters | 10 mg/kg dose | ↓ Serum TG: 89.8%↓ Total Cholesterol: 52.7%↓ LDL-C: 61% | TG: 0.37 | [1] |
-
db/db Mouse Model:
-
Objective: To assess the anti-diabetic and lipid-lowering effects in a model of severe type 2 diabetes.
-
Methodology: Male db/db mice, which are leptin receptor-deficient and exhibit hyperglycemia, insulin resistance, and dyslipidemia, are used. Animals are administered Saroglitazar orally (e.g., 0.01-3 mg/kg/day) for a specified period (e.g., 12 days). Blood samples are collected to measure serum triglycerides, free fatty acids, glucose, and insulin. An oral glucose tolerance test (OGTT) is often performed at the end of the treatment period to assess improvements in glucose disposal.[1][10]
-
-
Hyperinsulinemic-Euglycemic Clamp Study:
-
Objective: To directly measure insulin sensitivity.
-
Methodology: This study was conducted in Zucker fa/fa rats.[1] Following treatment with Saroglitazar, a constant infusion of insulin is administered to achieve hyperinsulinemia. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose). The glucose infusion rate required to maintain this state is a direct measure of insulin sensitivity; a higher rate indicates greater sensitivity.[1][4]
-
Workflow for In Vivo Efficacy Studies
Animal models are prepared, treated, and then analyzed for key biochemical and functional endpoints.
Non-Alcoholic Steatohepatitis (NASH)
Preclinical studies demonstrate that Saroglitazar can improve all major histological features of NASH: steatosis, inflammation, and fibrosis.
| Animal Model | Treatment (Dose) | Key Histological & Biochemical Findings | Citation |
| CDAHFD-induced NASH Mice | Saroglitazar (3 mg/kg) | ↓ Total NASH Score: 78%Reduced hepatic steatosis, inflammation, and ballooningPrevented fibrosis development↓ Serum ALT and AST↓ Expression of inflammatory (TNFα, MCP1) and fibrogenic (COL1A1, TIMP1) genes | [12] |
| CDAHFD-induced NASH Mice | Pioglitazone (25 mg/kg) | ↓ Total NASH Score: 22%No significant effect on steatosis | [12] |
| CDAHFD-induced NASH Mice | Fenofibrate (100 mg/kg) | ↓ Total NASH Score: 54%No significant effect on steatosis | [12] |
| DIAMOND™ Mice (WD/SW diet) | Saroglitazar (4 mg/kg/day) | Completely eliminated hepatocyte ballooningSignificantly reduced steatosis and NAS scorePrevented progression to NASH↓ Total serum cholesterol and triglycerides | [13] |
| CCl4-induced Fibrosis Rats | Saroglitazar (0.4 & 4 mg/kg/day) | Dose-dependent reduction in liver fibrosisReduced hydroxyproline (B1673980) levelsHistological improvement in fibrosis | [14] |
-
Choline-Deficient, High-Fat Diet (CDAHFD) Model:
-
Objective: To induce a NASH phenotype with fibrosis in mice.
-
Methodology: Mice are fed a diet lacking choline (B1196258) and supplemented with high fat content. This diet induces key features of human NASH, including steatosis, lobular inflammation, hepatocyte ballooning, and progressive fibrosis. Treatment with Saroglitazar or comparator compounds is initiated, and at the end of the study, livers are harvested for histological scoring (NAFLD Activity Score - NAS) and gene expression analysis of inflammatory and fibrotic markers.[12]
-
-
DIAMOND™ Mouse Model:
-
Objective: To evaluate therapeutic effects in a model that develops NASH in the context of metabolic syndrome.
-
Methodology: DIAMOND™ mice are fed a Western Diet (high fat, high sucrose/fructose) and sugar water (WD/SW) for an extended period (e.g., 12 weeks) to induce metabolic syndrome and NASH. Subsequently, daily oral gavage of Saroglitazar, a positive control (e.g., pioglitazone), or vehicle is administered for a further treatment period (e.g., 12 weeks). Endpoints include serum liver function tests (LFTs), lipids, and detailed liver histology for steatosis, inflammation, ballooning, and fibrosis.[13]
-
Preclinical Pharmacokinetics and ADME
The absorption, distribution, metabolism, and excretion (ADME) properties of Saroglitazar have been characterized in several species.
Data Presentation: Preclinical ADME Profile
| Parameter | Species / System | Result | Citation |
| Permeability | Caco-2 cells | 104 nm/s (High) | [10][15] |
| Plasma Protein Binding | Multiple Species | 98 - 99.6% (High) | [10][15] |
| Metabolic Stability (% metabolized in 30 min) | Human Liver Microsomes | 22% (More stable) | [10] |
| Rat Liver Microsomes | 73% | [10] | |
| Dog Liver Microsomes | 99% | [10] | |
| Oral Bioavailability | Mouse | 100% | [10][15] |
| Rat | 72% | [10][15] | |
| Dog | 47% | [10][15] | |
| Elimination Half-Life | Mouse, Rat, Dog | 6 - 15 hours | [10][15] |
| Primary Route of Excretion | Rat | Hepatobiliary (negligible renal) | [10][15] |
| CYP Inhibition (in vitro) | Human Liver Microsomes (CYP2C8) | IC50: 2.9 µM | [16] |
| CYP Inhibition (in vitro) | Rat Liver Microsomes (CYP2C8) | IC50: 4.5 µM | [16] |
Experimental Protocols
-
Permeability (Caco-2 Assay):
-
Objective: To assess intestinal absorption potential.
-
Methodology: Caco-2 cells, a human colon adenocarcinoma cell line, are grown as a monolayer on a semi-permeable membrane, forming tight junctions that mimic the intestinal barrier. Saroglitazar is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time to determine the permeability coefficient.[4][15]
-
-
Metabolic Stability (Liver Microsomes):
-
Objective: To evaluate the rate of metabolism by liver enzymes.
-
Methodology: Saroglitazar is incubated with liver microsomes (from human, rat, or dog) in the presence of NADPH (a necessary cofactor for CYP enzymes). The amount of parent drug remaining is quantified at various time points (e.g., 30 minutes) using LC-MS/MS to determine the rate of metabolism.[10]
-
Safety and Toxicology Summary
Preclinical safety studies have indicated a low risk of side effects typically associated with PPAR agonists. A 90-day repeated dose comparative study in Wistar rats and marmosets confirmed the triglyceride-lowering efficacy of Saroglitazar and suggested a low risk of PPAR-associated side effects in humans.[1][2] In vivo drug-drug interaction studies in Wistar rats suggested that co-administration of Saroglitazar did not cause clinically relevant interactions with various CYP2C8 substrates.[16]
Conclusion
The comprehensive preclinical data for this compound strongly support its mechanism as a potent dual PPARα/γ agonist. In vitro studies establish its high potency, particularly for PPARα.[1] A wide range of in vivo studies in established animal models of metabolic disease demonstrate robust and significant improvements in dyslipidemia, insulin resistance, and the complex histopathology of NASH, including steatosis, inflammation, and fibrosis.[1][12] The pharmacokinetic profile is characterized by high permeability and good oral bioavailability across species.[10] Collectively, these preclinical findings provide a strong rationale for the clinical development and use of Saroglitazar in treating complex metabolic disorders.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journalofhospitalpharmacy.in [journalofhospitalpharmacy.in]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The PPAR α/γ Agonist Saroglitazar Improves Insulin Resistance and Steatohepatitis in a Diet Induced Animal Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zyduslife.com [zyduslife.com]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lack of inhibition of CYP2C8 by this compound: In vivo assessment using montelukast, rosiglitazone, pioglitazone, repaglinide and paclitaxel as victim drugs in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Saroglitazar Magnesium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar (B610694) Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity. This unique mechanism of action allows it to effectively address both dyslipidemia and hyperglycemia, key components of metabolic syndrome and type 2 diabetes mellitus. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of Saroglitazar Magnesium, summarizing key data from preclinical and clinical studies. It includes detailed experimental methodologies, quantitative data presented in structured tables, and visualizations of its signaling pathways and experimental workflows to support further research and development in the field of metabolic disorders.
Introduction
Diabetic dyslipidemia is a common metabolic abnormality in patients with type 2 diabetes, characterized by elevated triglycerides (TG), low high-density lipoprotein cholesterol (HDL-C), and a preponderance of small, dense low-density lipoprotein (LDL-C) particles.[1] This atherogenic lipid profile is a major contributor to the increased risk of cardiovascular disease in this population.[1] this compound (marketed as Lipaglyn™) is the first glitazar to be approved for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with type 2 diabetes not controlled by statin therapy.[2][3] Its dual PPARα and PPARγ agonism offers a comprehensive approach to managing these intertwined metabolic disturbances.[4][5]
Pharmacodynamics: Mechanism of Action and Therapeutic Effects
Saroglitazar's pharmacodynamic effects are mediated through the activation of PPARα and PPARγ, which are nuclear receptors that regulate the transcription of a multitude of genes involved in lipid and glucose metabolism.[5]
Signaling Pathway
Upon binding, Saroglitazar induces a conformational change in the PPARs, leading to their heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[6]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, PPARα activation by Saroglitazar leads to:
-
Increased synthesis of HDL-C.[3]
-
Increased lipoprotein lipase (B570770) (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins.
-
Reduced production of apolipoprotein C-III (ApoCIII), an inhibitor of LPL.
-
PPARγ Activation: With high expression in adipose tissue, PPARγ activation by Saroglitazar results in:
-
Enhanced insulin (B600854) sensitivity and improved glycemic control.[4][5]
-
Promotion of adipocyte differentiation and lipid storage in adipose tissue, which helps to reduce circulating free fatty acids.[5][7]
-
Regulation of the transcription of insulin-responsive genes involved in glucose transport and utilization.
-
The synergistic action on both PPARα and PPARγ addresses the multifaceted nature of diabetic dyslipidemia and insulin resistance.
Figure 1: Simplified signaling pathway of this compound.
Preclinical Pharmacodynamic Effects
Preclinical studies in various animal models have demonstrated the potent lipid-lowering and insulin-sensitizing effects of Saroglitazar.
Table 1: Preclinical Pharmacodynamic Effects of Saroglitazar
| Animal Model | Dose Range | Duration | Key Findings | Reference(s) |
| db/db mice | 0.01-3 mg/kg/day (oral) | 12 days | Dose-dependent reduction in serum triglycerides (up to 54.9%), glucose (up to 64.6%), and free fatty acids. ED₅₀ for TG reduction: 0.05 mg/kg. | [8] |
| Zucker fa/fa rats | 0.4-4 mg/kg/day (oral) | 14 days | Dose-dependent reduction in serum triglycerides (up to 81.7%) and improved oral glucose tolerance. ED₅₀ for TG reduction: 0.26 mg/kg. | [9] |
| Golden Syrian hamsters (High Fat-High Cholesterol diet) | 10 mg/kg | - | Significant reduction in LDL-C (61%) and TG (89.8%). | |
| hApoB100/hCETP double transgenic mice | - | - | Significant reduction in LDL-C. |
Clinical Pharmacodynamic Effects
Clinical trials have consistently shown that Saroglitazar significantly improves the lipid profile and glycemic control in patients with diabetic dyslipidemia.
Table 2: Clinical Pharmacodynamic Effects of Saroglitazar in Patients with Type 2 Diabetes
| Clinical Trial | Treatment Groups | Duration | Change in Triglycerides | Change in LDL-C | Change in HDL-C | Change in HbA1c | Reference(s) |
| PRESS V | Saroglitazar 4 mg vs. Pioglitazone 45 mg | 24 weeks | -45% | - | - | - | [2] |
| PRESS VI | Saroglitazar 4 mg + Atorvastatin 10 mg vs. Placebo + Atorvastatin 10 mg | 12 weeks | -46.7% | - | - | -0.3% | [10] |
| PRESS XII | Saroglitazar 2 mg vs. Saroglitazar 4 mg vs. Pioglitazone 30 mg | 56 weeks | Significant reduction | Significant reduction | Significant increase | -1.38% (2 mg), -1.47% (4 mg) | [11][12] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of Saroglitazar has been characterized in both preclinical species and humans.
Preclinical Pharmacokinetics
Table 3: Preclinical Pharmacokinetic Parameters of Saroglitazar
| Species | Oral Bioavailability (%) | T½ (oral, h) | Clearance (i.v., mL/min/kg) | Volume of Distribution (i.v., L/kg) | Reference(s) |
| Mouse | 100 | 4.2 | 3.6 | 1.3 | [13] |
| Rat | 72 | 12 | 8.5 | 4.8 | [13] |
| Dog | 47 | 9 | 6.9 | 1.8 | [13] |
Human Pharmacokinetics
Following oral administration, Saroglitazar is rapidly absorbed. Its pharmacokinetics are linear and not significantly affected by food or gender.
Table 4: Human Pharmacokinetic Parameters of Saroglitazar (4 mg single dose in healthy volunteers)
| Parameter | Value (Mean ± SD) | Reference(s) |
| Tmax (h) | ~1 | |
| Cmax (ng/mL) | 337.1 ± 91.0 | |
| AUC (ng·h/mL) | Proportional to dose (0.125-128 mg) | |
| Vd/F (L) | 20.14 ± 6.92 | |
| Plasma Protein Binding (%) | ~96 | |
| T½ (h) | 2.9 ± 0.9 | |
| CL/F (L/h) | 4.8 ± 0.93 |
Metabolism and Excretion
-
Metabolism: In vitro studies using human liver microsomes indicate that Saroglitazar is metabolically stable. It is metabolized into three minor oxidative metabolites, with the most abundant one having an exposure of less than 10% of the parent drug.[2]
-
Excretion: Saroglitazar is predominantly eliminated unchanged through the hepatobiliary route, with negligible renal excretion.[13] This suggests that dose adjustments may not be necessary for patients with renal impairment but caution is advised in patients with severe hepatic impairment.[7]
Experimental Methodologies
In-vitro PPAR Transactivation Assay
This assay is used to determine the potency of a compound in activating PPAR subtypes.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Procedure:
-
HepG2 cells are transiently co-transfected with expression plasmids for the ligand-binding domain of human PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence linked to a luciferase reporter gene.
-
Transfected cells are then incubated with varying concentrations of Saroglitazar or a reference agonist (e.g., WY 14,643 for PPARα, rosiglitazone (B1679542) for PPARγ).
-
After incubation, cells are lysed, and luciferase activity is measured as a readout of receptor activation.
-
The concentration-response curve is plotted to determine the EC₅₀ value.
-
-
Saroglitazar Results:
-
hPPARα EC₅₀: 0.65 pmol/L
-
hPPARγ EC₅₀: 3 nmol/L[8]
-
Preclinical In-vivo Efficacy Study Workflow
The following workflow is representative of preclinical studies conducted to evaluate the efficacy of Saroglitazar in animal models of diabetes and dyslipidemia.
Figure 2: A typical workflow for a preclinical in-vivo efficacy study.
Oral Glucose Tolerance Test (OGTT) in db/db Mice
-
Animals: Male db/db mice.
-
Procedure:
-
Mice are fasted overnight (approximately 16 hours) with free access to water.[13][14]
-
A baseline blood sample is collected from the tail vein to measure fasting blood glucose.
-
A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.[13]
-
Blood samples are collected at specific time points (e.g., 15, 30, 60, and 120 minutes) after glucose administration to measure blood glucose levels.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Hyperinsulinemic-Euglycemic Clamp in Rats
This technique is the gold standard for assessing insulin sensitivity in vivo.[15][16]
-
Surgical Preparation: Rats undergo surgery to place catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.[15]
-
Procedure:
-
Conscious, unrestrained rats are fasted prior to the clamp.
-
A continuous infusion of human insulin is started at a constant rate (e.g., 20 mU/kg/min) to suppress endogenous glucose production.[17]
-
A variable infusion of a glucose solution (e.g., 50% dextrose) is simultaneously administered to maintain blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).[15][17]
-
Blood glucose is monitored frequently (e.g., every 5-10 minutes) from the arterial line, and the glucose infusion rate (GIR) is adjusted accordingly.
-
Once a steady state is reached (stable blood glucose with a constant GIR for at least 30 minutes), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is required to maintain euglycemia in the face of the insulin infusion.
-
Quantification of Saroglitazar in Human Plasma by LC-MS/MS
-
Sample Preparation: Liquid-liquid extraction of plasma samples using a mixture of dichloromethane (B109758) and diethyl ether. Glimepiride is used as an internal standard.[4]
-
Chromatographic Separation: Achieved using a C18 column with a gradient mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer.[4]
-
Mass Spectrometric Detection: A tandem mass spectrometer with an electrospray ionization source operating in positive ion mode is used. Multiple reaction monitoring (MRM) is employed for quantification, with specific precursor-to-product ion transitions for Saroglitazar (m/z 440.2 → 366.0 and 440.2 → 183.1) and the internal standard.[4]
-
Linearity: The method is linear over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification of 0.2 ng/mL.[4]
Conclusion
This compound is a potent dual PPARα/γ agonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its primary mechanism of action involves the transcriptional regulation of genes controlling lipid and glucose homeostasis, leading to significant improvements in atherogenic dyslipidemia and insulin resistance. Preclinical and clinical data robustly support its efficacy in reducing triglycerides and improving glycemic control. The non-renal route of elimination is a notable feature of its pharmacokinetic profile. The detailed methodologies provided in this guide serve as a valuable resource for researchers and scientists in the ongoing investigation and development of novel therapies for metabolic disorders.
References
- 1. Saroglitazar for the treatment of dyslipidemia in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method utilizing electrospray ionization in a positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Effect of herbal extracts and Saroglitazar on high-fat diet-induced obesity, insulin resistance, dyslipidemia, and hepatic lipidome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zyduslife.com [zyduslife.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.3. Oral Glucose Tolerance Test in db/db Mice [bio-protocol.org]
- 14. mmpc.org [mmpc.org]
- 15. Hyperinsulinemic-euglycemic clamp in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hyperinsulinemic-Euglycemic Clamp in Conscious Rats Based on the Tail Artery and Vein Catheterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In-Vitro Efficacy of Saroglitazar (B610694) Magnesium on Hepatic Cells
This technical guide provides a comprehensive overview of the in-vitro efficacy of Saroglitazar Magnesium on hepatic cells. This compound is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant affinity for PPARα and moderate activity for PPARγ.[1][2][3] This dual action allows it to modulate both lipid and glucose metabolism, making it a significant compound of interest for metabolic disorders, particularly those affecting the liver such as Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).[4][5]
Core Mechanism of Action: Dual PPAR Agonism
Saroglitazar's primary mechanism of action lies in its ability to activate both PPARα and PPARγ nuclear receptors.[3]
-
PPARα Activation: Predominantly expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of fatty acid metabolism. Its activation by Saroglitazar leads to increased β-oxidation of fatty acids, which helps in reducing the levels of triglycerides.[3]
-
PPARγ Activation: While its activity is moderate, the activation of PPARγ by Saroglitazar enhances insulin (B600854) sensitivity and modulates the transcription of genes involved in glucose uptake and utilization.[3]
This dual agonism provides a synergistic effect, simultaneously addressing the dyslipidemia and insulin resistance that are characteristic of many metabolic liver diseases.[3]
Quantitative Efficacy Data from In-Vitro Studies
The following tables summarize the key quantitative data on the efficacy of this compound in hepatic cell lines.
Table 1: PPAR Transactivation Activity in HepG2 Cells
| Receptor | Agonist | EC50 Value |
|---|---|---|
| Human PPARα | This compound | 0.65 pM[1][2] |
| Human PPARγ | This compound | 3 nM[1][2] |
| Human PPARα | WY 14,643 (Comparator) | 1.2 µM[2] |
Table 2: Effects on Gene Expression in Palmitic Acid-Treated Hepatic Cells (HepG2) and Hepatic Stellate Cells (HSCs)
| Cell Type | Condition | Target Gene Category | Genes Affected | Effect of Saroglitazar (10 µM) |
|---|---|---|---|---|
| HepG2 | Palmitic Acid (0.75 mM) Induced Stress | Antioxidant Biomarkers | SOD1, SOD2, Glutathione Peroxidase, Catalase | Restored decreased expression[4] |
| HepG2 | Palmitic Acid (0.75 mM) Induced Stress | Inflammatory Markers | TNFα, IL1β, IL6 | Blocked increased expression[4] |
| HSC | - | Pro-inflammatory Genes | TNFα, IL1β, IL6 | Reduced expression[4] |
| HSC | - | Pro-fibrogenic Genes | MCP1, TGFβ, COL1A1, αSMA | Reduced expression[4] |
Table 3: Cellular and Metabolic Effects in Palmitic Acid-Treated HepG2 Cells
| Parameter | Condition | Effect of Saroglitazar (10 µM) |
|---|---|---|
| Cellular Viability | Decreased by Palmitic Acid | Significantly normalized[4] |
| Reactive Oxygen Species (ROS) Generation | Increased by Palmitic Acid | Blocked ROS generation[4] |
| Mitochondrial Dysfunction | Induced by Palmitic Acid | Reversed[4] |
| ATP Production | Impaired by Palmitic Acid | Reversed[4] |
| NF-κB Phosphorylation | Increased by Palmitic Acid | Reversed[4] |
Detailed Experimental Protocols
The following are methodologies derived from studies evaluating the in-vitro efficacy of this compound.
Protocol 1: PPAR Transactivation Assay
-
Cell Line: Human hepatoma cell line, HepG2.
-
Transfection: Cells are transiently co-transfected with expression vectors for human PPARα or PPARγ and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.
-
Treatment: Transfected cells are incubated with varying concentrations of this compound, a known PPARα agonist (e.g., WY 14,643), or a known PPARγ agonist (e.g., Rosiglitazone).
-
Incubation: The incubation period is typically 24 hours.
-
Assay: Luciferase activity is measured using a luminometer.
-
Analysis: The EC50 values are calculated from the dose-response curves, representing the concentration at which Saroglitazar elicits a half-maximal response.[2]
Protocol 2: Gene Expression Analysis via Quantitative PCR (qPCR)
-
Cell Culture and Treatment: HepG2 cells or primary human hepatic stellate cells (HSCs) are cultured under standard conditions. For studies mimicking lipotoxicity, cells are treated with palmitic acid (e.g., 0.75 mM). Concurrently, cells are treated with this compound (e.g., 10 µM), a comparator drug, or a vehicle control for a specified period (e.g., 16 hours).[4]
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR: The expression levels of target genes (e.g., TNFα, IL6, COL1A1, αSMA) are quantified using real-time qPCR with specific primers. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Protocol 3: Assessment of Oxidative Stress and Cell Viability
-
Cell Culture and Treatment: HepG2 cells are seeded in appropriate plates and treated with a stress-inducing agent like palmitic acid, with or without this compound, for a defined duration.[4]
-
Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of cells.
-
ROS Generation Assay: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as Dichlorodihydrofluorescein diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified.[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key mechanisms and processes involved in the in-vitro action of this compound.
Caption: Saroglitazar's dual activation of PPARα and PPARγ.
Caption: Saroglitazar's anti-inflammatory and anti-fibrotic effects.
Caption: General workflow for in-vitro testing of Saroglitazar.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 4. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
The Discovery and Development of Saroglitazar Magnesium: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saroglitazar (B610694) Magnesium is a novel, first-in-class dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), with predominant PPARα activity.[1][2] Developed by Zydus Cadila, it represents a significant advancement in the management of metabolic disorders, particularly diabetic dyslipidemia, hypertriglyceridemia, Non-Alcoholic Fatty Liver Disease (NAFLD), and Non-Alcoholic Steatohepatitis (NASH).[2][3] Unlike traditional therapies that target either lipid or glucose metabolism, Saroglitazar's dual mechanism of action allows it to address both aspects of metabolic dysregulation simultaneously. This technical guide provides a comprehensive overview of its discovery, mechanism of action, preclinical and clinical development, and regulatory journey.
Introduction: The Rationale for a Dual PPAR Agonist
Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) are often characterized by a combination of hyperglycemia and dyslipidemia, specifically high triglycerides (TG) and low high-density lipoprotein (HDL) cholesterol, a condition known as atherogenic diabetic dyslipidemia.[2][4] Therapies targeting single pathways, such as fibrates (PPARα agonists for lipids) or thiazolidinediones (PPARγ agonists for glucose), have limitations and potential side effects.[4][5] This created a clear rationale for developing a single molecule that could safely and effectively modulate both lipid and glucose metabolism. Saroglitazar was designed as a non-thiazolidinedione (TZD), non-fibric acid derivative to achieve this dual PPARα/γ agonism, aiming to improve the overall metabolic profile while minimizing the side effects associated with selective agonists.[6]
Mechanism of Action
Saroglitazar functions as a potent dual agonist with a significantly higher affinity for PPARα than for PPARγ.[1] This dual activation triggers a cascade of genomic effects that collectively improve lipid and glucose homeostasis.
-
PPARα Activation: Primarily occurring in the liver, heart, and muscle, PPARα activation by Saroglitazar enhances lipid metabolism.[7] It increases the hepatic oxidation of fatty acids and reduces the synthesis and secretion of triglycerides.[8] Furthermore, it activates lipoprotein lipase (B570770) (LPL) and reduces the production of apolipoprotein C-III (an LPL inhibitor), leading to increased lipolysis and clearance of triglyceride-rich particles from the plasma.[8] This activation also boosts the synthesis of apolipoproteins A-I and A-II, key components of HDL cholesterol.[8]
-
PPARγ Activation: Though moderate, the PPARγ agonism of Saroglitazar enhances insulin (B600854) sensitivity.[2] This receptor is highly expressed in adipose tissue and regulates the transcription of genes involved in glucose control, such as adiponectin and the fatty acid translocase CD36.[9] By activating PPARγ, Saroglitazar promotes the differentiation of preadipocytes into adipocytes, which sequesters free fatty acids in fat tissue, reducing their accumulation in the liver and muscle and thereby lessening the metabolic burden on these organs.
Preclinical Development
The preclinical evaluation of Saroglitazar established its efficacy and safety profile in various in vitro and in vivo models.[6]
In Vitro Studies
In vitro experiments were conducted to determine Saroglitazar's receptor binding affinity, metabolic stability, and cell permeability.
Experimental Protocols:
-
PPAR Transactivation Assay: Human hepatoma (HepG2) cells were used to assess the activation of human PPARα and PPARγ. Cells were co-transfected with reporter plasmids. The potency of Saroglitazar was determined by measuring the concentration required to achieve 50% of the maximal response (EC50).[6][10]
-
Metabolic Stability: The metabolic stability of Saroglitazar was evaluated using liver microsomes from humans, rats, and dogs to predict its in vivo clearance.[11][12]
-
Permeability Assay: Caco-2 cell monolayers were used to assess the intestinal permeability of Saroglitazar.[11][12]
-
Plasma Protein Binding: Equilibrium dialysis was employed to determine the extent of Saroglitazar binding to plasma proteins in various species.[11][12]
Data Presentation:
| Parameter | Species | Result | Reference |
| hPPARα Activation (EC50) | Human | 0.65 pM | [6][10] |
| hPPARγ Activation (EC50) | Human | 3 nM | [6][10] |
| Plasma Protein Binding | Human, Rat, Dog | 98–99.6% | [11][12] |
| Caco-2 Permeability | - | 104 nm/s (<2 efflux ratio) | [11][12] |
| Metabolic Stability | Human | More stable than in rat and dog liver microsomes | [11][12] |
| Table 1: Preclinical In Vitro Activity of Saroglitazar. |
In Vivo Animal Studies
Saroglitazar demonstrated potent lipid-lowering and insulin-sensitizing effects in multiple animal models of dyslipidemia and diabetes.
Experimental Protocols:
-
Diabetic Dyslipidemia Model (db/db mice): A 12-day oral administration study was conducted in db/db mice to evaluate the dose-dependent effects of Saroglitazar on serum triglycerides, free fatty acids (FFA), and glucose. The effective dose for 50% reduction (ED50) was calculated.[6][10]
-
Hyperinsulinemic-Euglycemic Clamp Study (Zucker fa/fa rats): This gold-standard technique was used to directly measure insulin sensitivity following treatment with Saroglitazar.[6]
-
Pharmacokinetic Studies: Oral bioavailability, clearance, volume of distribution, and elimination half-life were determined in mice, rats, and dogs following intravenous and oral administration.[11][12]
Data Presentation:
| Parameter | Animal Model | Dose | Result | Reference |
| Serum TG Reduction (ED50) | db/db mice | 0.05 mg/kg | 50% reduction | [6] |
| Serum FFA Reduction (ED50) | db/db mice | 0.19 mg/kg | 50% reduction | [6] |
| Serum Glucose Reduction (ED50) | db/db mice | 0.19 mg/kg | 50% reduction | [6] |
| Serum Insulin Reduction | db/db mice | 1 mg/kg | 91% reduction | [6] |
| Serum TG Reduction | Zucker fa/fa rats | 4 mg/kg | 80.9% reduction | [10] |
| Systolic Blood Pressure | Zucker fa/fa rats | 4 mg/kg | 22 mmHg decrease | [10] |
| Serum Adiponectin | Zucker fa/fa rats | 4 mg/kg | 62.1% increase | [10] |
| Table 2: In Vivo Efficacy of Saroglitazar in Animal Models. |
| Parameter | Mouse | Rat | Dog | Reference |
| Oral Bioavailability | 100% | 72% | 47% | [11][12] |
| Intravenous Clearance (mL/min/kg) | 3.6 | 8.5 | 6.9 | [11][12] |
| Volume of Distribution (L/kg) | 1.3 | 4.8 | 1.8 | [11][12] |
| Elimination Half-life (h) | 6-15 | 6-15 | 6-15 | [11][12] |
| Table 3: Preclinical Pharmacokinetics of Saroglitazar in Animals. |
Clinical Development
The clinical development program for Saroglitazar was designed to evaluate its pharmacokinetics, safety, and efficacy across a range of metabolic conditions.
Phase 1 Studies
Experimental Protocol: A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in healthy human volunteers. Doses ranging from 0.125 mg to 128 mg were evaluated to determine the pharmacokinetic profile, safety, and tolerability. The effects of food and sex on pharmacokinetics were also assessed.[13]
Data Presentation:
| Parameter | Result | Reference |
| Absorption | Rapidly and well absorbed | [13] |
| Time to Peak Plasma Conc. (Tmax) | < 1 hour | [9][13] |
| Peak Plasma Conc. (Cmax) | 3.98 to 7,461 ng/mL (dose-dependent) | [9][13] |
| Elimination Half-life (t1/2) | ~5.6 hours | [9][13] |
| Elimination Route | Primarily hepato-biliary; not renal | [9][13] |
| Food Effect | Small, inconsistent effect | [13] |
| Gender Effect | No significant effect, except shorter t1/2 in females | [13] |
| Table 4: Pharmacokinetics in Healthy Human Volunteers (Phase 1). |
The results supported a once-daily dosing schedule, and the drug was well-tolerated with no serious adverse events reported.[13]
Phase 2 & 3 Studies: Diabetic Dyslipidemia
The PRESS V trial was a pivotal Phase 3 study that established the efficacy and safety of Saroglitazar in patients with diabetic dyslipidemia.[14][15]
Experimental Protocol (PRESS V):
-
Study Design: A 26-week, multicenter, randomized, double-blind, parallel-arm study.[15][16]
-
Patient Population: Patients with T2DM and hypertriglyceridemia (TG > 200 to 400 mg/dL) not controlled by lifestyle modifications.[15][16]
-
Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or Pioglitazone (B448) 45 mg once daily for 24 weeks.[15]
-
Primary Endpoint: Percentage change in triglyceride levels from baseline at week 24.[15]
-
Secondary Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, Total Cholesterol) and fasting plasma glucose.[15]
Data Presentation:
| Endpoint (Mean % Change at 24 Weeks) | Saroglitazar 2 mg (n=37) | Saroglitazar 4 mg (n=39) | Pioglitazone 45 mg (n=33) | Reference |
| Triglycerides (TG) | -26.4% | -45.0% | -15.5% | [14][15] |
| LDL Cholesterol | - | -5.0% | - | [14][15] |
| VLDL Cholesterol | - | -45.5% | - | [14][15] |
| Total Cholesterol | - | -7.7% | - | [14][15] |
| Apolipoprotein-B | - | -10.9% | - | [14][15] |
| Table 5: Efficacy Results from the PRESS V Trial in Diabetic Dyslipidemia. |
Saroglitazar 4 mg was statistically superior to high-dose pioglitazone in reducing triglycerides and also demonstrated significant improvements in other atherogenic lipids.[14] The treatment was found to be safe and well-tolerated.[14][15]
Clinical Studies in NAFLD and NASH
Given its mechanism of action, Saroglitazar was investigated for the treatment of NAFLD and NASH.
Experimental Protocol (Phase 2, NCT03061721):
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled trial.[17][18]
-
Patient Population: 106 patients with NAFLD/NASH and elevated Alanine Aminotransferase (ALT ≥ 50 U/L).[18]
-
Intervention: Patients were randomized (1:1:1:1) to placebo or Saroglitazar 1 mg, 2 mg, or 4 mg once daily.[17][18]
-
Primary Endpoint: Percentage change from baseline in ALT levels at week 16.[17]
-
Secondary Endpoint: Change in liver fat content (LFC) assessed by MRI proton density fat fraction (MRI-PDFF).[18]
Data Presentation:
| Endpoint (Change from Baseline at 16 Weeks) | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |
| ALT (% change) | -25.5% | -27.7% | -45.8% | +3.4% | [18] |
| Liver Fat Content (absolute % change) | - | - | -4.1% | +4.1% | [18] |
| Triglycerides (mg/dL change) | - | - | -68.7 | -5.3 | [18] |
| Table 6: Efficacy Results from Phase 2 Trial in NAFLD/NASH. |
Subsequent Phase 3 trials (e.g., EVIDENCES II) have used liver biopsy to confirm histological improvement, leading to its approval for NASH in India.[19][20]
Clinical Studies in Primary Biliary Cholangitis (PBC)
Saroglitazar is also being evaluated for PBC, a chronic autoimmune liver disease.
Experimental Protocol (EPICS Phase 2, NCT03112681):
-
Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-controlled study.[21]
-
Patient Population: 36 patients with PBC.[21]
-
Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4 mg, or placebo.[21]
-
Primary Endpoint: Change in alkaline phosphatase (ALP) levels after 16 weeks.[21]
Data Presentation:
| Endpoint (Composite at 16 Weeks) | Saroglitazar 2 mg | Saroglitazar 4 mg | Placebo | Reference |
| % of Patients Achieving Endpoint | 71% | 69% | 10% | [22] |
| Composite endpoint: ALP < 1.67x ULN, bilirubin (B190676) < ULN, and ALP reduction > 15%. | ||||
| Table 7: Efficacy Results from the Phase 2 EPICS Trial in PBC. |
The positive results from the EPICS trial and a subsequent Phase 2b/3 study (EPICS-III) have demonstrated Saroglitazar's potential in treating PBC.[22][23]
Regulatory Status
-
India: Saroglitazar (Lipaglyn™) was first approved by the Drug Controller General of India (DCGI) in June 2013 for the treatment of diabetic dyslipidemia and hypertriglyceridemia in patients with T2DM not controlled by statin therapy. It was later approved for the treatment of NASH in 2020.[20]
-
Mexico: It received marketing approval from COFEPRIS in Mexico for dyslipidemia in patients with T2DM.[24]
-
United States: The USFDA has approved plans for clinical trials in various indications.[25] Saroglitazar has received Fast Track and Orphan Drug designation for the treatment of Primary Biliary Cholangitis (PBC).[23][26]
Conclusion
This compound stands out as a pioneering dual PPARα/γ agonist, successfully translated from a rational drug design concept to a clinically effective therapy. Its unique mechanism provides a comprehensive approach to managing complex metabolic diseases by simultaneously improving dyslipidemia, insulin resistance, and hepatic inflammation. Extensive preclinical and clinical data have validated its efficacy and safety profile in diabetic dyslipidemia, NAFLD/NASH, and PBC. As research continues, Saroglitazar holds the promise of becoming a cornerstone therapy for a broad spectrum of cardiometabolic and liver diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Saroglitazar - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Saroglitazar for the treatment of dyslipidemia in diabetic patients | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Anti-non-alcoholic Fatty Liver Disease and Diabetic Dyslipidemia Drug Saroglitazar as a PPAR α/γ Dual Agonist [jstage.jst.go.jp]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pharmacokinetics, safety, and tolerability of saroglitazar (ZYH1), a predominantly PPARα agonist with moderate PPARγ agonist activity in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Zydus announces completion of enrollment in three Phase III trials of this compound in NASH - Accuprec [accuprec.com]
- 20. Saroglitazar – A Potential Therapeutic Option in Treating NASH? [Letter] - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Results of a Phase 2, Prospective, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate Safety, Tolerability, and Efficacy of this compound in Patients With Primary Biliary Cholangitis (EPICS) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. liverdiseasenews.com [liverdiseasenews.com]
- 24. zyduslife.com [zyduslife.com]
- 25. newdrugapprovals.org [newdrugapprovals.org]
- 26. Search Orphan Drug Designations and Approvals [accessdata.fda.gov]
Saroglitazar Magnesium in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of conditions characterized by hepatic fat accumulation, ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2] The pathogenesis is complex, involving insulin (B600854) resistance, dyslipidemia, and inflammation.[1][3][4] Saroglitazar (B610694) Magnesium is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPAR-α and PPAR-γ, offering a multi-faceted approach to treating NAFLD and NASH.[1][5][6][7] Approved in India for diabetic dyslipidemia and NASH, it is a promising agent targeting the core metabolic dysregulations of the disease.[8][9][10][11]
Core Mechanism of Action: Dual PPAR-α/γ Agonism
Saroglitazar functions as a dual agonist with predominant PPAR-α and moderate PPAR-γ activity.[8][12] These nuclear receptors are critical regulators of lipid and glucose metabolism.[13][14]
-
PPAR-α Activation: Primarily expressed in the liver, PPAR-α activation increases the transcription of genes involved in fatty acid uptake and mitochondrial β-oxidation.[13][15][16] This enhances the metabolism of fat within the liver, reducing triglyceride accumulation.[1][16]
-
PPAR-γ Activation: Predominantly found in adipose tissue, PPAR-γ activation improves insulin sensitivity, promotes the storage of fatty acids in adipocytes, and increases glucose uptake, thereby reducing the flow of free fatty acids to the liver and mitigating lipotoxicity.[1][8][13][16]
This dual mechanism addresses both the hepatic lipid overload and the systemic insulin resistance that drive NAFLD progression.[1]
Quantitative Data Summary
Multiple clinical and preclinical studies have demonstrated the efficacy of Saroglitazar in improving key markers of NAFLD.
Table 1: Efficacy in Human Clinical Trials
| Parameter | Study / Dosage | Duration | Baseline Value (Mean ± SD) | Change from Baseline | p-value | Citation |
| Liver Enzymes | ||||||
| ALT (U/L) | EVIDENCES IV / 4mg | 16 Weeks | - | -45.8% (vs. +3.4% in Placebo) | <0.001 | [3][17] |
| ALT (U/L) | Meta-Analysis / 4mg | - | - | Mean Difference: -26.01 | 0.009 | [10][18] |
| AST (U/L) | Meta-Analysis / 4mg | - | - | Mean Difference: -19.68 | <0.001 | [10][18] |
| ALT (U/L) | Retrospective Study | 24 Weeks | 85.64 ± 24.52 | -52.22 ± 20.12 | 0.011 | [1] |
| AST (U/L) | Retrospective Study | 24 Weeks | 75.24 ± 22.14 | -42.10 ± 18.24 | 0.024 | [1] |
| Liver Fat & Stiffness | ||||||
| Liver Fat Content (MRI-PDFF) | EVIDENCES IV / 4mg | 16 Weeks | - | -19.7% (vs. +4.1% in Placebo) | <0.05 | [3][17] |
| Liver Stiffness (LSM, kPa) | Meta-Analysis / 4mg | - | - | Mean Difference: -2.22 | 0.002 | [18] |
| Liver Stiffness (LSM, kPa) | Prospective Study | 52 Weeks | 11.03 ± 7.19 | to 8.59 ± 6.35 | <0.001 | [19] |
| CAP (dB/m) | Prospective Study | 52 Weeks | 337.89 ± 44.21 | to 304.57 ± 47.92 | <0.001 | [19] |
| Metabolic Parameters | ||||||
| Triglycerides (mg/dL) | EVIDENCES IV / 4mg | 16 Weeks | - | -68.7 (vs. -5.3 in Placebo) | <0.05 | [3][17] |
| Triglycerides (mg/dL) | Pooled Analysis / 4mg | - | - | -45 (vs. Placebo) | <0.001 | [20] |
| HOMA-IR | EVIDENCES IV / 4mg | 16 Weeks | - | -6.3 (vs. -1.3 in Placebo) | <0.05 | [3][17] |
| HbA1c (%) | Pilot Study | 12 Weeks | 8.2 ± 0.9 | to 7.6 ± 0.7 | <0.05 | [21] |
| LDL-C (mg/dL) | Pooled Analysis / 4mg | - | - | -8 (vs. Placebo) | 0.01 | [20] |
| Adiponectin (µg/mL) | EVIDENCES IV / 4mg | 16 Weeks | - | +1.3 (vs. -0.3 in Placebo) | <0.05 | [3][17] |
Table 2: Efficacy in Preclinical NASH Models
| Parameter | Animal Model | Treatment | Outcome vs. Control/Comparator | Citation |
| Histology | ||||
| NAFLD Activity Score (NAS) | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | 78% reduction in total NASH score | [22] |
| Pioglitazone (25 mg/kg) | 22% reduction in total NASH score | [22] | ||
| Fenofibrate (100 mg/kg) | 54% reduction in total NASH score | [22] | ||
| Hepatic Steatosis & Ballooning | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Significant reduction in steatosis, inflammation, and ballooning | [22][23] |
| Hepatic Fibrosis | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Prevented development of fibrosis | [22][23] |
| Biomarkers | ||||
| Serum ALT & AST | Choline-deficient high-fat diet mice | Saroglitazar (3 mg/kg) | Significant reduction | [22][23] |
| Inflammatory Markers (TNFα, IL1β, IL6) | Palmitic acid-treated HepG2 cells | Saroglitazar (10µM) | Blocked the increase in expression | [22][23] |
| Antioxidant Markers (SOD1, SOD2) | Palmitic acid-treated HepG2 cells | Saroglitazar (10µM) | Blocked the decrease in expression | [22][23] |
Experimental Protocols
The evaluation of Saroglitazar for NAFLD/NASH has been conducted through rigorous preclinical and clinical studies.
Clinical Trial Protocol: The EVIDENCES IV Study (NCT03061721)
This study serves as a representative example of a Phase 2 clinical trial for Saroglitazar in NAFLD/NASH patients.[8][17]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 2 trial.[8]
-
Randomization & Intervention: Patients were randomized in a 1:1:1:1 ratio to receive one of the following for 16 weeks:[8][17]
-
Placebo
-
Saroglitazar 1 mg
-
Saroglitazar 2 mg
-
Saroglitazar 4 mg
-
-
Primary Efficacy Endpoint: The primary outcome measured was the percentage change in ALT levels from baseline to week 16.[17]
-
Key Secondary & Exploratory Endpoints:
-
Liver Fat Content (LFC): Assessed by MRI Proton Density Fat Fraction (MRI-PDFF).[17]
-
Liver Enzymes: Changes in AST, GGT.[24]
-
Metabolic Parameters: Insulin resistance (HOMA-IR), lipid profile (triglycerides, LDL-C, HDL-C), and glycemic control.[17][24]
-
Safety and Tolerability: Monitored through adverse event reporting.[8]
-
Preclinical Protocol: In Vivo NASH Model
Animal models are crucial for elucidating mechanisms and establishing proof-of-concept.
-
Model: Mice with choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced NASH.[22][23] This model effectively replicates key histological features of human NASH, including steatosis, inflammation, and fibrosis.
-
Intervention: Following the induction of NASH, mice were treated with Saroglitazar (e.g., 3 mg/kg), comparator agents like Pioglitazone (a pure PPAR-γ agonist) and Fenofibrate (a pure PPAR-α agonist), or a vehicle control for a specified duration (e.g., 12 weeks).[2][22]
-
Assessments:
-
Histopathology: Liver sections were stained with Hematoxylin and Eosin (H&E) to assess the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and hepatocellular ballooning. Picosirius red or Sirius Red staining was used to evaluate fibrosis.[2][22][25]
-
Biochemical Analysis: Serum levels of ALT and AST were measured to quantify liver injury.[22]
-
Gene Expression: Analysis of hepatic tissue for markers of inflammation (e.g., TNFα) and fibrosis.[22][23]
-
Logical Framework: The Advantage of Dual Agonism
The therapeutic rationale for Saroglitazar in NAFLD is rooted in its ability to simultaneously address multiple pathogenic pathways, a significant advantage over single-target agents.
Safety and Tolerability
Across multiple clinical trials, Saroglitazar has been shown to be generally well-tolerated.[3][8] Unlike some pure PPAR-γ agonists, significant weight gain has not been a consistent finding; one study noted a mean weight gain of 1.5 kg with the 4 mg dose versus 0.3 kg with placebo, which was not statistically significant.[8][17] Adverse events have been reported as mild, with one study noting pruritus in one patient requiring discontinuation.[19]
Conclusion
Saroglitazar Magnesium's dual PPAR-α/γ agonism provides a robust, mechanistically sound approach to the treatment of NAFLD and NASH. By simultaneously improving insulin sensitivity, lipid metabolism, and hepatic inflammation, it addresses the core drivers of the disease. Quantitative data from both preclinical and clinical studies demonstrate significant improvements in liver enzymes, hepatic steatosis, fibrosis markers, and metabolic profiles. The established experimental protocols provide a clear framework for ongoing and future research into its efficacy and long-term benefits for this patient population.
References
- 1. jcdr.net [jcdr.net]
- 2. researchgate.net [researchgate.net]
- 3. Saroglitazar beneficial for treatment of patients with NAFLD/NASH: Study [medicaldialogues.in]
- 4. Fatty liver disease - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Efficacy and Safety of Saroglitazar in Non-Alcoholic Fatty Liver Disease | Global Scholars Journal of Applied Medical Sciences [gspublisher.org]
- 7. A Phase 2 Double Blinded, Randomized Controlled Trial of Saroglitazar in Patients With Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. natap.org [natap.org]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. Safety and Efficacy of Saroglitazar in Nonalcoholic Fatty Liver Patients With Diabetic Dyslipidemia—A Prospective, Interventional, Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of saroglitazar in the treatment of non-alcoholic fatty liver disease or non-alcoholic steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of saroglitazar in real-world patients of non-alcoholic fatty liver disease with or without diabetes including compensated cirrhosis: A tertiary care center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mims.com [mims.com]
- 21. Safety and Efficacy of Saroglitazar in Nonalcoholic Fatty Liver Patients With Diabetic Dyslipidemia-A Prospective, Interventional, Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Zydus Announces Positive Results From EVIDENCES IV Phase 2 Clinical Trial of this compound in NAFLD and NASH [natap.org]
- 25. zyduslife.com [zyduslife.com]
Methodological & Application
Application Notes and Protocols: Saroglitazar Magnesium in In-Vivo Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Saroglitazar (B610694) Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting PPAR-α and PPAR-γ.[1] This dual agonism allows it to regulate both lipid and glucose metabolism, making it a subject of extensive preclinical research for metabolic disorders.[2][3] Saroglitazar demonstrates potent PPARα activity and moderate PPARγ activity.[4] It has been investigated in various rodent models of dyslipidemia, type 2 diabetes, diet-induced obesity (DIO), non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[2][5][6] These application notes provide a summary of dosages and detailed protocols for its use in in-vivo rodent studies.
Mechanism of Action
Saroglitazar exerts its effects by co-activating two key nuclear receptors:
-
PPAR-α Activation: Primarily expressed in tissues with high fatty acid catabolism like the liver, PPAR-α activation leads to increased fatty acid β-oxidation. This reduces triglyceride and very low-density lipoprotein (VLDL) levels, thereby improving the lipid profile.[1]
-
PPAR-γ Activation: Predominantly found in adipose tissue, PPAR-γ activation enhances insulin (B600854) sensitivity by modulating genes involved in glucose and lipid metabolism. This leads to improved glucose uptake and utilization, which helps in controlling hyperglycemia and reducing insulin resistance.[1]
The synergistic action on both receptors addresses the interconnected pathologies of dyslipidemia and insulin resistance, which are characteristic of many metabolic diseases.[1]
Data Presentation: Dosage and Efficacy in Rodent Models
The following tables summarize the dosages of this compound used in various preclinical rodent models and the key outcomes observed.
Table 1: Models of Diabetes and Insulin Resistance
| Animal Model | Strain | Dosage Range (Oral) | Duration | Key Outcomes & Efficacy | Citations |
| Genetic Diabetes | db/db Mice | 0.01 - 3 mg/kg/day | 12 days | Dose-dependent reduction in serum glucose, TG, and FFA. ED₅₀ for glucose was 0.19 mg/kg. 91% reduction in serum insulin at 1 mg/kg. | [2][7] |
| Genetic Obesity & IR | Zucker fa/fa Rats | 1 - 10 mg/kg/day | 15 days | 81.7% reduction in serum TG and 84.8% reduction in serum insulin at 3 mg/kg. Potent insulin-sensitizing activity confirmed by hyperinsulinemic-euglycemic clamp. | [2][3] |
| Diabetic Nephropathy | Wistar Rats (HFD + STZ) | 2 - 4 mg/kg/day | 21 days | Significant reduction in blood glucose, serum creatinine, and BUN. Attenuated renal injury. |
Table 2: Models of Obesity and NAFLD/NASH
| Animal Model | Strain | Dosage Range (Oral) | Duration | Key Outcomes & Efficacy | Citations |
| Diet-Induced Obesity (DIO) | C57BL/6J Mice | 3 mg/kg/day | 12 weeks | Significant reduction in body weight and fasting blood glucose. Attenuated epididymal white adipose tissue (eWAT) mass and reduced adipocyte hypertrophy. | [5][8][9] |
| NASH (Diet-Induced) | C57BL/6 Mice (CDAHFD) | 3 mg/kg/day | 12 weeks | Reduced hepatic steatosis, inflammation, ballooning, and fibrosis. Significantly lowered serum ALT and AST. Effect was more prominent than fenofibrate (B1672516) (100 mg/kg) or pioglitazone (B448) (25 mg/kg). | [6] |
| NASH (Diet-Induced) | DIAMOND™ Mice (Western Diet) | Not specified, compared to Pioglitazone 30mg/kg | 12 weeks | Prevented progression to NASH. Significantly reduced steatosis, NAS score, and SAF activity score. Lowered fasting glucose and insulin. | [10] |
| NAFLD/NASH (High Fat) | Rats | Not specified, compared to Pioglitazone & Fenofibrate | 6 weeks | Normalized body weight and liver index. Showed better efficacy in reducing ALT and AST levels than pioglitazone and fenofibrate. | [11] |
Experimental Protocols
Drug Preparation and Administration
-
Compound: this compound
-
Route of Administration: Oral gavage is the standard method used in the cited studies.[2][12]
-
Vehicle Formulation (Recommended): A common formulation for in-vivo oral dosing involves a suspension. A suggested preparation method is as follows:
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
Add PEG300 (e.g., 30-40% of the final volume) and mix until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix well.
-
Add Saline or PBS to reach the final desired volume and concentration.
-
Ensure the final solution is a homogenous suspension before each administration.[7]
-
Protocol for Diet-Induced Obesity (DIO) Model
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-Fat Diet (HFD), typically 60% kcal from fat.
-
Procedure:
-
After a one-week acclimatization period on a standard chow diet, randomize mice into groups.
-
Induce obesity by feeding an HFD for 8-18 weeks. A control group is maintained on a normal chow diet.[5]
-
After the induction period, begin daily oral gavage with either vehicle or Saroglitazar (e.g., 3 mg/kg).[5]
-
Continue HFD and treatment for the study duration (e.g., 12 weeks).[5]
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood for biochemical analysis (glucose, insulin, lipids) and tissues (liver, adipose) for histology and gene expression analysis.[8][9]
-
Protocol for NASH Model (CDAHFD)
-
Animal Model: Male C57BL/6 mice.
-
Diet: Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).
-
Procedure:
-
Acclimatize animals for one week.
-
Feed mice the CDAHFD for 8 weeks to induce NASH pathology.[6]
-
After 8 weeks, randomize mice into treatment groups while continuing the CDAHFD.
-
Administer Saroglitazar (3 mg/kg), positive controls (e.g., Pioglitazone 30 mg/kg), or vehicle daily via oral gavage for 12 weeks.[6]
-
At the end of the 20-week total study period, sacrifice the animals.
-
Collect serum for liver function tests (ALT, AST) and tissues for histopathological scoring of NAFLD Activity Score (NAS) and fibrosis.[6]
-
Protocol for Oral Glucose Tolerance Test (OGTT)
-
Purpose: To assess improvements in glucose metabolism and insulin sensitivity.
-
Procedure:
-
Fast the animals overnight (typically 12-16 hours) but allow access to water.
-
Record baseline blood glucose (Time 0) from a tail vein blood sample.
-
Administer a glucose solution via oral gavage. The glucose load varies by model (e.g., 1.5 g/kg for db/db mice, 3 g/kg for Zucker fa/fa rats).[2][3]
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance. A reduction in AUC indicates improved glucose handling.[2]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical efficacy study using Saroglitazar in a rodent model.
References
- 1. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Food on the Pharmacokinetics of this compound, a Novel Dual PPARαγ Agonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of herbal extracts and Saroglitazar on high-fat diet-induced obesity, insulin resistance, dyslipidemia, and hepatic lipidome in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Saroglitazar reduces obesity and associated inflammatory consequences in murine adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zyduslife.com [zyduslife.com]
- 11. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Saroglitazar suppresses KIM-1 and type IV collagen in high fat diet and low-dose streptozotocin-induced diabetic nephropathy in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saroglitazar Magnesium Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the effects of Saroglitazar Magnesium in relevant cell culture models. This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and PPAR gamma (PPARγ), with a predominant activity on PPARα. These protocols are designed to enable researchers to investigate its mechanism of action and therapeutic potential in metabolic and inflammatory disorders.
Overview of this compound's In Vitro Activity
This compound is a potent activator of both PPARα and PPARγ. Its dual agonism allows for the simultaneous regulation of lipid and glucose metabolism, as well as inflammatory pathways. In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms underlying its therapeutic effects. The following table summarizes key quantitative data from in vitro assays.
Table 1: In Vitro Efficacy of Saroglitazar
| Parameter | Cell Line | Value | Reference |
| EC50 for hPPARα | HepG2 | 0.65 pM | [1] |
| EC50 for hPPARγ | HepG2 | 3 nM | [1] |
| Effective Concentration | HepG2 | 10 µM | [2] |
Experimental Protocols
General Cell Culture and Maintenance
2.1.1. HepG2 Human Hepatocellular Carcinoma Cells
HepG2 cells are a widely used model for studying liver metabolism and toxicity.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add 0.05% Trypsin-EDTA solution to cover the cells and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
-
Seeding Density for Experiments: Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) to reach 70-80% confluency at the time of treatment.
2.1.2. 3T3-L1 Murine Preadipocyte Cells
3T3-L1 cells are a standard model for studying adipogenesis and adipocyte function.
-
Growth Medium: DMEM supplemented with 10% Bovine Calf Serum (BCS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 10% CO2 in a humidified incubator.
-
Subculturing:
-
Follow the same procedure as for HepG2 cells, using 0.25% Trypsin-EDTA.
-
Do not allow cells to become fully confluent during routine passaging.
-
PPAR Transactivation Assay
This assay measures the ability of this compound to activate PPARα and PPARγ.
-
Principle: HepG2 cells are transiently co-transfected with a PPAR expression vector (either PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Activation of the PPAR by Saroglitazar leads to the expression of luciferase, which can be quantified.
-
Protocol:
-
Seed HepG2 cells in a 24-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
Co-transfect the cells with a PPAR expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10-12 M to 10-6 M) or a vehicle control (e.g., DMSO).
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to β-galactosidase activity or total protein concentration.
-
Plot the data and determine the EC50 value.
-
Adipogenesis Assay
This assay assesses the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Protocol:
-
Seed 3T3-L1 preadipocytes in a 6-well plate and grow to confluence.
-
Two days post-confluence (Day 0), induce differentiation by replacing the growth medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with various concentrations of this compound or vehicle control during this step.
-
On Day 2, replace the medium with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin), including the respective this compound concentrations.
-
On Day 4, and every two days thereafter, replace the medium with fresh DMEM containing 10% FBS.
-
On Day 8-10, assess adipocyte differentiation by Oil Red O staining.
-
-
Oil Red O Staining and Quantification:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution (0.3% in 60% isopropanol) for 20 minutes.
-
Wash extensively with water.
-
Visualize and photograph the stained lipid droplets under a microscope.
-
To quantify the stained lipid, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.
-
Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the expression of PPAR target genes in response to this compound treatment.
-
Protocol:
-
Seed HepG2 or differentiated 3T3-L1 cells in 6-well plates and treat with this compound (e.g., 10 µM for HepG2) or vehicle for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Target Gene Suggestions:
Table 2: Expected Gene Expression Changes with Saroglitazar Treatment
| Target Gene | Function | Expected Change |
| ACOX1 | Peroxisomal fatty acid beta-oxidation | Upregulation[3] |
| CPT1A | Mitochondrial fatty acid beta-oxidation | Upregulation[3] |
| LPIN2 | Lipid metabolism | Upregulation[3] |
| CD36 | Fatty acid translocase | Upregulation[3] |
| UCP2 | Uncoupling protein 2 | Upregulation[3] |
| FABP4 | Fatty acid binding protein 4 | Upregulation |
| ADIPOQ | Adiponectin | Upregulation |
| TNFα | Pro-inflammatory cytokine | Downregulation[2] |
| IL6 | Pro-inflammatory cytokine | Downregulation[2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The PPAR α/γ Agonist Saroglitazar Improves Insulin Resistance and Steatohepatitis in a Diet Induced Animal Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Saroglitazar Magnesium Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Saroglitazar Magnesium solutions for both in vitro and in vivo experimental use. Adherence to these guidelines will help ensure solution stability, concentration accuracy, and experimental reproducibility.
Physicochemical Properties and Storage
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist with a predominant activity on PPARα and a moderate effect on PPARγ.[1][2] Understanding its physical and chemical characteristics is crucial for proper handling and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₅₀H₅₆MgN₂O₈S₂ | [3] |
| Molecular Weight | 901.4 g/mol | [3] |
| Appearance | Off-white to light yellow solid | |
| Storage (Powder) | -20°C for up to 3 years | [4][5] |
| Storage (in Solvent) | -80°C for up to 1 year; -20°C for up to 1 month | [1][4][6] |
| Shipping | Ambient temperature | [5] |
Solution Preparation: Quantitative Data
The solubility of this compound is a critical factor in preparing homogenous and accurate solutions for experimental use.
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 112.5 mg/mL (124.8 mM) | [2][4] |
| Water | < 0.1 mg/mL (Insoluble) |
Table 3: Recommended Stock Solution Concentrations
| Solvent | Concentration | Citations |
| DMSO | 10 mM - 125 mg/mL | [2][7] |
Experimental Protocols
I. Preparation of this compound Stock Solution for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous/Hygroscopic DMSO (newly opened recommended)[2]
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the molecular weight of 901.4 g/mol ).
-
Dissolution:
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for cell-based assays.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1][4]
II. Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
Protocol:
-
Serial Dilution Preparation: Prepare intermediate dilutions of the this compound stock solution in complete cell culture medium. It is recommended to perform serial dilutions to achieve the final desired concentrations accurately.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in cell culture medium.
-
-
Final Dilution: Add the appropriate volume of the final intermediate dilution to the cell culture wells to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to control wells.
-
Precipitation Check: Visually inspect the media in the wells for any signs of precipitation after the addition of the compound. If precipitation occurs, consider optimizing the dilution scheme or using a lower final concentration.
III. Preparation of this compound Formulation for In Vivo Use
This protocol describes the preparation of a common formulation for oral gavage or injection in animal models. It is recommended to prepare this formulation fresh on the day of use.[1]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL).[1]
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by sequentially adding and mixing the following components in the specified volumetric ratios:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation:
-
Add the required volume of the this compound DMSO stock solution to the appropriate volume of the prepared vehicle to achieve the final desired dosing concentration.
-
For example, to prepare 1 mL of a 2.75 mg/mL working solution, add 100 µL of a 27.5 mg/mL DMSO stock solution to 900 µL of the vehicle.[1]
-
-
Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension or clear solution. If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action via the PPAR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with Saroglitazar Magnesium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and analyzing gene expression changes in tissues following treatment with Saroglitazar (B610694) Magnesium. This document includes an overview of Saroglitazar's mechanism of action, detailed protocols for gene expression analysis, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways.
Introduction to Saroglitazar Magnesium
This compound is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant activity on PPARα and moderate activity on PPARγ.[1][2] This dual agonism allows Saroglitazar to be a potent regulator of both lipid and glucose metabolism, making it an effective therapeutic agent for conditions such as diabetic dyslipidemia, hypertriglyceridemia, and non-alcoholic fatty liver disease (NAFLD) or non-alcoholic steatohepatitis (NASH).[3][4][5]
The mechanism of action of Saroglitazar involves the activation of PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[6] Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[5] This binding modulates the transcription of genes involved in a variety of metabolic processes.
PPARα activation primarily influences lipid metabolism, leading to increased fatty acid oxidation in the liver and a subsequent reduction in triglyceride and very low-density lipoprotein (VLDL) cholesterol levels.[6] Conversely, PPARγ activation is central to enhancing insulin (B600854) sensitivity by promoting the differentiation of adipocytes and modulating the transcription of genes involved in glucose uptake and utilization.[6]
Quantitative Gene Expression Data
The following tables summarize the quantitative changes in gene expression observed in preclinical studies following treatment with this compound.
Table 1: Gene Expression Changes in the Liver of db/db Mice
This table details the fold change in mRNA expression of key metabolic genes in the liver of db/db mice treated with Saroglitazar (3 mg/kg) for 12 days.[7]
| Gene | Full Name | Function | Fold Change vs. Control |
| ACO | Acyl-CoA Oxidase | Fatty Acid Oxidation | 2.4 |
| FATP | Fatty Acid Transport Protein | Fatty Acid Uptake | 6.8 |
| CD36 | Cluster of Differentiation 36 | Fatty Acid Transporter | 1.7 |
| LPL | Lipoprotein Lipase | Triglyceride Hydrolysis | 2.9 |
| ApoCIII | Apolipoprotein C-III | Inhibitor of LPL | -1.4 (70% downregulation) |
Table 2: Gene Expression Changes in White Adipose Tissue (WAT) of db/db Mice
This table outlines the fold change in mRNA expression of genes involved in lipid metabolism and insulin sensitivity in the white adipose tissue of db/db mice treated with Saroglitazar (3 mg/kg) for 12 days.[7]
| Gene | Full Name | Function | Fold Change vs. Control |
| aP2 (FABP4) | Adipocyte Protein 2 (Fatty Acid Binding Protein 4) | Fatty Acid Binding and Transport | 3.5 |
| FATP | Fatty Acid Transport Protein | Fatty Acid Uptake | 1.9 |
| CD36 | Cluster of Differentiation 36 | Fatty Acid Transporter | 2.6 |
| LPL | Lipoprotein Lipase | Triglyceride Hydrolysis | 3.1 |
| ACRP30 (AdipoQ) | Adiponectin | Insulin Sensitizing Adipokine | 1.5 |
Table 3: Regulation of Inflammatory and Fibrotic Genes
Saroglitazar has been shown to modulate the expression of pro-inflammatory and pro-fibrotic genes in preclinical models of obesity and NASH.
| Gene | Full Name | Tissue | Effect of Saroglitazar | Reference |
| Mcp1 (Ccl2) | Monocyte Chemoattractant Protein-1 | Epididymal White Adipose Tissue (eWAT) | Downregulation | [2][6] |
| Tnfα | Tumor Necrosis Factor-alpha | Epididymal White Adipose Tissue (eWAT) | Downregulation | [2][6] |
| Il-6 | Interleukin-6 | Epididymal White Adipose Tissue (eWAT) | Downregulation | [2][6] |
| TGF-β | Transforming Growth Factor-beta | Liver | Downregulation | [2] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a general workflow for gene expression analysis.
Experimental Protocols
The following protocols provide a general framework for conducting gene expression analysis in tissues from animals treated with this compound. These should be adapted based on specific experimental needs and laboratory standards.
Protocol 1: Animal Treatment and Tissue Collection
-
Animal Model: Utilize an appropriate animal model for the study of metabolic diseases, such as db/db mice or diet-induced obese (DIO) mice.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.
-
Treatment Groups: Divide animals into a vehicle control group and one or more this compound treatment groups with varying doses.
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for the specified duration of the study (e.g., 12 days).
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals according to approved ethical protocols.
-
Tissue Dissection: Rapidly dissect the tissues of interest (e.g., liver, white adipose tissue) on a cold surface.
-
Sample Preservation: Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction to prevent RNA degradation.
Protocol 2: Total RNA Extraction from Liver Tissue
This protocol is adapted for liver tissue but can be modified for other tissues. It is crucial to maintain an RNase-free environment throughout the procedure.
-
Tissue Homogenization:
-
Place a small piece of frozen liver tissue (20-30 mg) in a 2 mL tube containing 1 mL of TRIzol reagent and a sterile stainless steel bead.
-
Homogenize the tissue using a tissue homogenizer (e.g., Bead Ruptor) until no visible tissue fragments remain.
-
Incubate the homogenate for 5 minutes at room temperature.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform (B151607) to the homogenate, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new RNase-free tube.
-
Add 0.5 mL of isopropanol, mix gently by inverting, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695) (prepared with RNase-free water).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is generally recommended for downstream applications like RNA-sequencing.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
-
Primer Design:
-
Design or obtain validated primers for the target genes and a stable housekeeping gene (e.g., GAPDH, β-actin).
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Protocol 4: RNA-Sequencing Library Preparation (General Workflow)
-
RNA Quality Control: Ensure that the RNA samples have a high RIN value (>7) for optimal results.
-
mRNA Enrichment/rRNA Depletion:
-
For a focused analysis of protein-coding genes, enrich for poly(A)-tailed mRNAs using oligo(dT) magnetic beads.
-
Alternatively, for a broader transcriptome analysis, deplete ribosomal RNA (rRNA) from the total RNA.
-
-
RNA Fragmentation: Fragment the enriched or depleted RNA into smaller pieces suitable for sequencing.
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA to create double-stranded cDNA.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the cDNA fragments to make them blunt.
-
Add a single 'A' nucleotide to the 3' ends of the fragments.
-
Ligate sequencing adapters to the A-tailed cDNA fragments.
-
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library Quality Control and Sequencing:
-
Assess the quality and quantity of the prepared library using a Bioanalyzer and qPCR.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or downregulated by Saroglitazar treatment.
-
Conclusion
The provided application notes and protocols offer a comprehensive resource for researchers investigating the effects of this compound on gene expression. By following these guidelines, scientists can generate robust and reliable data to further elucidate the molecular mechanisms underlying the therapeutic benefits of this dual PPAR agonist. The quantitative data and pathway diagrams serve as a valuable reference for experimental design and data interpretation in the field of metabolic disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saroglitazar Magnesium in Primary Biliary Cholangitis (PBC) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Biliary Cholangitis (PBC) is a chronic autoimmune liver disease characterized by the progressive destruction of small intrahepatic bile ducts, leading to cholestasis, fibrosis, and eventual liver failure. Saroglitazar (B610694) Magnesium is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha and gamma (PPAR-α/γ) with promising therapeutic potential for metabolic and inflammatory liver diseases.[1][2] These application notes provide a comprehensive guide for researchers on the utilization of Saroglitazar Magnesium in established preclinical research models of PBC, including both in vivo animal models and in vitro cell culture systems.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by activating both PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[1][2]
PPAR-α Activation:
-
Lipid Metabolism: Promotes fatty acid oxidation in hepatocytes, leading to a reduction in cellular lipid accumulation and lipotoxicity.[3]
-
Anti-inflammatory Effects: Inhibits the activation of pro-inflammatory signaling pathways such as NF-κB, reducing the expression of cytokines like TNF-α and IL-6.[3][4]
-
Anti-cholestatic Effects: Regulates bile acid synthesis and transport, potentially alleviating the cholestasis characteristic of PBC.
PPAR-γ Activation:
-
Insulin (B600854) Sensitization: Improves insulin sensitivity, which can be beneficial in the context of metabolic dysregulation often associated with chronic liver diseases.[3]
-
Anti-inflammatory and Anti-fibrotic Effects: Modulates inflammatory responses and can inhibit the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis.[3] It has been shown to interfere with the TGF-β/Smad signaling pathway, a key driver of fibrosis.[3]
The dual activation of PPAR-α and PPAR-γ by this compound offers a multi-faceted approach to target the key pathological features of PBC: cholestasis, inflammation, and fibrosis.
In Vivo Studies: 2-Octynoic Acid (2-OA)-BSA Induced PBC Mouse Model
The 2-OA-BSA immunization model is a well-established method for inducing an autoimmune cholangitis in mice that mimics key features of human PBC, including the production of anti-mitochondrial antibodies (AMAs) and portal inflammation.[5][6][7]
Experimental Workflow
Detailed Protocols
1. Induction of PBC in Mice (2-OA-BSA Model) [5][8]
-
Animals: C57BL/6 mice (female, 6-8 weeks old) are commonly used.
-
Antigen Preparation: Conjugate 2-octynoic acid (2-OA) to bovine serum albumin (BSA).
-
Immunization Schedule:
-
Day 0: Inject 100 µg of 2-OA-BSA in 100 µL of PBS, emulsified with an equal volume of Complete Freund's Adjuvant (CFA), intraperitoneally (i.p.).
-
Day 14: Boost with an i.p. injection of 100 µg of 2-OA-BSA in 100 µL of PBS, emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Day 28 (optional): A second boost with 2-OA-BSA in IFA can be administered to enhance the autoimmune response.[6]
-
-
Control Group: Immunize with BSA in CFA/IFA.
2. This compound Administration
-
Dosage: Based on preclinical studies in other liver disease models, a dose range of 1-4 mg/kg body weight is recommended for initial studies.[4][9] A dose of 3 mg/kg has shown significant efficacy in a mouse model of NASH.[9]
-
Vehicle: Prepare a suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) in water.
-
Administration: Administer once daily via oral gavage.
-
Treatment Period: Start treatment 2-4 weeks post-initial immunization and continue for 4-8 weeks.
3. Endpoint Analysis
-
Biochemical Analysis: At the end of the treatment period, collect blood via cardiac puncture. Analyze serum for liver injury markers.[10][11][12][13]
-
Alkaline Phosphatase (ALP)
-
Alanine Aminotransferase (ALT)
-
Aspartate Aminotransferase (AST)
-
Total Bilirubin
-
-
Histopathological Analysis:
-
Harvest the liver and fix in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E) to assess inflammation and bile duct damage.[14]
-
Utilize a semi-quantitative scoring system to assess the severity of liver pathology (see table below).
-
Data Presentation: In Vivo Efficacy of this compound
| Parameter | Control Group | PBC Model + Vehicle | PBC Model + Saroglitazar (1 mg/kg) | PBC Model + Saroglitazar (3 mg/kg) |
| Serum ALP (U/L) | ||||
| Serum ALT (U/L) | ||||
| Serum AST (U/L) | ||||
| Total Bilirubin (mg/dL) | ||||
| Histology: Inflammation Score (0-3) | ||||
| Histology: Fibrosis Stage (0-4) |
This table is a template for presenting quantitative data from in vivo studies.
In Vitro Studies: Primary Cholangiocytes
Primary cholangiocytes are the target cells in PBC and serve as an excellent in vitro model to study the direct effects of this compound on cellular pathways involved in inflammation and cholestasis.[17][18][19][20]
Experimental Workflow
Detailed Protocols
1. Isolation and Culture of Primary Mouse Cholangiocytes [18][19][20]
-
Liver Digestion: Perfuse the liver with a two-step collagenase digestion.
-
Biliary Tree Isolation: Mechanically dissociate the digested liver to isolate the biliary tree.
-
Cholangiocyte Purification: Further digest the biliary tree and purify cholangiocytes using immunomagnetic separation with an anti-EpCAM antibody.
-
Cell Culture: Plate purified cholangiocytes on collagen-coated plates in a specialized cholangiocyte culture medium. Culture at 37°C in a 5% CO2 incubator.
2. In Vitro Treatment
-
Stimulation: To mimic PBC-related cellular stress, pre-treat cholangiocytes with an inflammatory stimulus like Lipopolysaccharide (LPS; 1 µg/mL) or a cholestatic agent like Glycochenodeoxycholic acid (GCDCA; 50-100 µM) for 24 hours.
-
Saroglitazar Treatment: Treat the stimulated cells with this compound at concentrations ranging from 1-10 µM for 24-48 hours.[4] A concentration of 10µM has been shown to be effective in in vitro studies with hepatocytes.[4]
-
Controls: Include vehicle-treated (e.g., DMSO) and unstimulated controls.
3. Endpoint Analysis
-
Gene Expression Analysis (qPCR): Extract RNA and perform quantitative real-time PCR to analyze the expression of genes related to:
-
Inflammation: Tnf-α, Il-6, Il-1β
-
Fibrosis: Tgf-β, Col1a1, Acta2
-
PPAR Target Genes: Acox1, Cpt1a
-
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant and measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
Data Presentation: In Vitro Efficacy of this compound
| Condition | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | TGF-β mRNA (Fold Change) | TNF-α Secretion (pg/mL) |
| Control | 1.0 | 1.0 | 1.0 | |
| LPS/GCDCA | ||||
| LPS/GCDCA + Saroglitazar (1 µM) | ||||
| LPS/GCDCA + Saroglitazar (10 µM) |
This table is a template for presenting quantitative data from in vitro studies.
Histopathological Scoring System for Murine Liver
A semi-quantitative scoring system is essential for the objective assessment of liver pathology in preclinical models.[14][21]
| Feature | Score | Description |
| Portal Inflammation | 0 | No inflammation |
| 1 | Mild, focal inflammatory cell infiltrates in some portal tracts | |
| 2 | Moderate, organized inflammatory cell infiltrates in most portal tracts | |
| 3 | Severe, dense inflammatory cell infiltrates extending into the parenchyma | |
| Bile Duct Damage | 0 | Normal bile ducts |
| 1 | Mild bile duct epithelial cell swelling and vacuolization | |
| 2 | Moderate bile duct damage with inflammatory cells infiltrating the epithelium | |
| 3 | Severe bile duct destruction and loss | |
| Fibrosis (Metavir Staging) [1] | F0 | No fibrosis |
| F1 | Portal fibrosis without septa | |
| F2 | Portal fibrosis with few septa | |
| F3 | Numerous septa without cirrhosis | |
| F4 | Cirrhosis |
Conclusion
These application notes and protocols provide a framework for investigating the therapeutic potential of this compound in relevant preclinical models of Primary Biliary Cholangitis. The dual PPAR-α/γ agonism of Saroglitazar presents a promising and multi-targeted approach to address the complex pathophysiology of PBC. Rigorous preclinical evaluation using the described models will be crucial in advancing this compound towards clinical application for PBC patients.
References
- 1. Comparison of serological assessments in the diagnosis of liver fibrosis in bile duct ligation mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The multi-hit hypothesis of primary biliary cirrhosis: polyinosinic-polycytidylic acid (poly I:C) and murine autoimmune cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic and immunological interventions in primary biliary cholangitis: from mouse models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of autoimmune cholangitis in non-obese diabetic (NOD).1101 mice following a chemical xenobiotic immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visual method for evaluating liver function: targeted in vivo fluorescence imaging of the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sites.duke.edu [sites.duke.edu]
- 14. Histopathological and Molecular Signatures of a Mouse Model of Acute-on-Chronic Alcoholic Liver Injury Demonstrate Concordance With Human Alcoholic Hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gubra.dk [gubra.dk]
- 17. Frontiers | Highly Efficient Methods to Culture Mouse Cholangiocytes and Small Intestine Organoids [frontiersin.org]
- 18. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method [jove.com]
- 19. Isolation and Culture of Primary Cholangiocytes from Mice with Polycystic Liver Disease Using a Two-step Digestion Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isolation and Culturing Primary Cholangiocytes from Mouse Liver [bio-protocol.org]
- 21. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry in Saroglitazar Magnesium Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the assessment of tissues treated with Saroglitazar (B610694) Magnesium. This document outlines the mechanism of action of Saroglitazar, its effects on relevant tissue biomarkers, detailed protocols for IHC staining, and methods for data interpretation and presentation.
Introduction to Saroglitazar Magnesium
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting the alpha (PPARα) and gamma (PPARγ) isoforms.[1] This dual agonism allows it to modulate both lipid and glucose metabolism, making it an effective therapeutic agent for conditions such as diabetic dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH).[1][2] Its mechanism of action involves the regulation of gene expression related to lipid metabolism, inflammation, and fibrosis.[3][4]
Key Tissue Biomarkers for IHC Analysis
In tissues treated with Saroglitazar, particularly liver tissue, several key protein markers are of interest to evaluate the drug's efficacy. These include markers for inflammation, fibrosis, and macrophage activity.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a central role in the pathogenesis of NASH. Saroglitazar treatment has been shown to reduce TNF-α levels in the liver.[3][5]
-
Alpha-Smooth Muscle Actin (α-SMA): A marker of activated hepatic stellate cells (HSCs), which are the primary cell type responsible for collagen deposition and fibrosis in the liver. Saroglitazar reduces the expression of α-SMA, indicating a reduction in HSC activation.[3][4]
-
Collagen Type I (Col1a1): The main component of the extracellular matrix that accumulates during liver fibrosis. Saroglitazar treatment leads to a decrease in collagen deposition.[3][6]
-
Cluster of Differentiation 68 (CD68): A marker for macrophages, including Kupffer cells in the liver. Changes in the number and activation state of these cells are associated with inflammation in NASH.[7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key biomarkers as reported in preclinical studies.
Table 1: Effect of Saroglitazar on Liver Biochemistry and Histology in a Mouse Model of NASH [5]
| Parameter | Disease Control | Saroglitazar (3 mg/kg) | % Reduction |
| Serum ALT (U/L) | 8.7-fold increase vs. normal | 3.5-fold increase vs. normal | 60% |
| Serum AST (U/L) | 3.3-fold increase vs. normal | 1.9-fold increase vs. normal | 43% |
| Liver TNF-α | Elevated | Reduced | Significant Reduction |
| Liver Collagen Content | Elevated | Reduced | 41% |
| Total NASH Score | 8.0 ± 0.29 | 1.8 ± 0.2 | 78% |
Table 2: Histopathological Scores in a Rat Model of NASH Treated with Saroglitazar [1]
| Histopathological Parameter | High-Fat Diet (Control) | Saroglitazar |
| Steatosis | Grade 3 | Significantly Improved |
| Lobular Inflammation | Present | Significantly Improved |
| Hepatocellular Ballooning | Present | Significantly Improved |
| Fibrosis | Stage 3 | Decreased Fibrotic Lesions |
Signaling Pathways and Experimental Workflows
PPARα/γ Signaling Pathway
Saroglitazar acts by binding to and activating PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Caption: Saroglitazar's dual PPARα/γ activation pathway.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in performing IHC on Saroglitazar-treated tissues.
Caption: Standard workflow for immunohistochemistry.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key biomarkers in formalin-fixed, paraffin-embedded (FFPE) liver tissue.
General Reagents and Buffers
-
Phosphate Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4.
-
Antigen Retrieval Buffer (Citrate Buffer): 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0.
-
Blocking Buffer: 5% Normal Goat Serum in PBS with 0.1% Triton X-100.
-
Antibody Diluent: 1% BSA in PBS with 0.1% Triton X-100.
-
Wash Buffer: PBS with 0.1% Tween 20.
-
DAB Substrate Kit: Commercially available.
-
Hematoxylin (B73222): For counterstaining.
Protocol 1: TNF-α Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 5 minutes.
-
Immerse in 100% ethanol (B145695): 2 x 3 minutes.
-
Immerse in 95% ethanol: 1 x 3 minutes.
-
Immerse in 70% ethanol: 1 x 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Boil slides in Citrate Buffer (pH 6.0) for 10-20 minutes.
-
Cool on the benchtop for 30 minutes.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with rabbit polyclonal anti-TNF-α antibody (e.g., diluted 1:100-1:500 in Antibody Diluent) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with Wash Buffer: 3 x 5 minutes.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash slides with Wash Buffer: 3 x 5 minutes.
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: α-SMA Staining
Follow the general protocol for TNF-α with the following modifications:
-
Primary Antibody: Mouse monoclonal anti-α-SMA antibody (e.g., diluted 1:200-1:1000).
-
Secondary Antibody: HRP-conjugated goat anti-mouse secondary antibody.
Protocol 3: Collagen Type I Staining
Follow the general protocol for TNF-α with the following modifications:
-
Antigen Retrieval: Consider enzymatic digestion with 0.1% pepsin in 0.01 M HCl for 10-20 minutes at 37°C, in addition to or as an alternative to heat-induced retrieval.
-
Primary Antibody: Rabbit polyclonal anti-Collagen I antibody (e.g., diluted 1:500-1:2000).
-
Secondary Antibody: HRP-conjugated goat anti-rabbit secondary antibody.
Protocol 4: CD68 Staining
Follow the general protocol for TNF-α with the following modifications:
-
Primary Antibody: Mouse monoclonal anti-CD68 antibody (e.g., diluted 1:100-1:400).
-
Secondary Antibody: HRP-conjugated goat anti-mouse secondary antibody.
Data Analysis and Interpretation
-
Qualitative Assessment: Visually assess the staining intensity (e.g., negative, weak, moderate, strong) and localization of the target protein within the tissue architecture.
-
Semi-Quantitative Scoring: Use a scoring system (e.g., H-score) that considers both the intensity and the percentage of positive cells.
-
Quantitative Image Analysis: Utilize image analysis software (e.g., ImageJ, QuPath) to quantify the percentage of positively stained area or the number of positive cells per unit area. This provides an objective and reproducible measure of protein expression.
For all analyses, it is crucial to include appropriate controls, such as negative controls (omitting the primary antibody) and positive controls (tissue known to express the target protein), to ensure the specificity of the staining.
By following these detailed application notes and protocols, researchers can effectively employ immunohistochemistry to investigate the therapeutic effects of this compound on tissue pathology.
References
- 1. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Saroglitazar Ameliorates Pulmonary Fibrosis Progression in Mice by Suppressing NF-κB Activation and Attenuating Macrophage M1 Polarization - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Saroglitazar Magnesium: An Application Note and Protocol
Introduction
Saroglitazar (B610694) Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist used in the treatment of diabetic dyslipidemia and hypertriglyceridemia.[1][2] As a critical component of drug development and quality control, a robust and reliable analytical method for the quantification of Saroglitazar is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and accuracy. This document provides a comprehensive application note and a detailed protocol for the analysis of Saroglitazar Magnesium using Reverse-Phase HPLC (RP-HPLC).
Application Note
This application note describes a stability-indicating RP-HPLC method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The developed methods are simple, precise, rapid, and reproducible, making them suitable for routine quality control analysis.[3][4]
Principle: The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, allows for the efficient separation of Saroglitazar from potential impurities and degradation products. Detection is commonly performed using a UV detector at a wavelength where Saroglitazar exhibits maximum absorbance, which has been reported to be around 292 nm to 295 nm.[1][3][4][5]
Method Validation: The described HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines.[1][6][7] Validation parameters include specificity, linearity, precision (intraday and interday), accuracy, robustness, and system suitability. Forced degradation studies under various stress conditions (acid, base, oxidation, thermal, and photolytic) have demonstrated the stability-indicating nature of these methods.[3][4]
Data Summary
The following table summarizes the key chromatographic parameters from various developed and validated HPLC methods for this compound analysis. This allows for a comparative overview of different analytical approaches.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Kromasil C18 (150 x 4.6 mm, 5 µm)[1][7][8] | Waters C18 (150 x 4.6 mm, 5µm)[6] | ODS C18 (250 x 4.6 mm, 5 µm)[3][4] | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µ)[2] |
| Mobile Phase | 0.1% Orthophosphoric acid buffer:Acetonitrile (45:55 v/v)[1][7][8] | Methanol:Water (90:10 v/v)[6] | Acetonitrile:Triethylamine buffer (pH 4.6):Methanol (70:20:10 v/v)[3][4] | Phosphate buffer (pH 7.0) and Acetonitrile (gradient)[2] |
| Flow Rate | 1.0 ml/min[1][7][8] | 0.8 ml/min[6] | 1.0 ml/min[3][4] | 1.0 ml/min[2] |
| Detection Wavelength | 295 nm[1][7][8] | 295 nm[6] | 292 nm[3][4] | 243 nm[2] |
| Injection Volume | 10 µl[1] | Not Specified | Not Specified | 10 µl[2] |
| Column Temperature | 30°C[1] | Not Specified | Not Specified | Ambient[2] |
| Retention Time | 3.430 min[1][7][8] | 1.993 min[6] | Not Specified | 8.569 min[2] |
| Linearity Range | 10-60 µg/ml[1][7][8] | 20-100 µg/ml[6] | 10-50 µg/ml[3][4] | 0.1-0.5 µg/ml[2] |
| Correlation Coefficient (r²) | >0.999[1] | 0.9971[6] | >0.999[6] | >0.999[2] |
Experimental Protocol
This protocol provides a detailed, step-by-step procedure for the analysis of this compound in a tablet dosage form using a validated RP-HPLC method. This protocol is based on a commonly cited method for its simplicity and robustness.[1][7][8]
Materials and Reagents
-
This compound reference standard
-
This compound tablets (e.g., Lipaglyn® 4 mg)[1]
-
HPLC grade acetonitrile
-
HPLC grade water
-
Orthophosphoric acid (AR grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filter
Instrumentation
-
HPLC system with a UV detector (e.g., Waters HPLC system)[1]
-
Kromasil C18 column (150 mm x 4.6 mm, 5 µm particle size)[1][7][8]
-
Electronic balance
-
Sonicator
-
Volumetric flasks and pipettes
Preparation of Solutions
-
Mobile Phase (0.1% Orthophosphoric Acid Buffer:Acetonitrile, 45:55 v/v):
-
Prepare 0.1% orthophosphoric acid by adding 1 ml of orthophosphoric acid to 1000 ml of HPLC grade water.
-
Mix 450 ml of the 0.1% orthophosphoric acid buffer with 550 ml of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.[1]
-
-
Diluent (Water:Acetonitrile, 50:50 v/v):
-
Mix equal volumes of HPLC grade water and acetonitrile.[1]
-
-
Standard Stock Solution (100 µg/ml):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.
-
Dissolve in approximately 70 ml of diluent and sonicate for 10 minutes.
-
Make up the volume to 100 ml with the diluent.
-
-
Working Standard Solutions (10-60 µg/ml):
-
Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the diluent to obtain concentrations in the range of 10-60 µg/ml.[1]
-
-
Sample Solution (from tablets):
-
Weigh and powder 20 this compound tablets (4 mg).[1]
-
Accurately weigh a quantity of the powder equivalent to 4 mg of Saroglitazar and transfer it to a 10 ml volumetric flask.[1]
-
Add approximately 7 ml of diluent and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm membrane filter.[1]
-
Pipette 1.0 ml of the filtered solution into a 10 ml volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 40 µg/ml.[1]
-
Chromatographic Conditions
-
Mobile Phase: 0.1% Orthophosphoric acid buffer:Acetonitrile (45:55 v/v)[1][7][8]
-
Injection Volume: 10 µl[1]
-
Column Temperature: 30°C[1]
-
Run Time: Approximately 10 minutes
System Suitability
Before starting the analysis, equilibrate the column with the mobile phase for at least 30 minutes.[1] Inject the standard solution (e.g., 40 µg/ml) five times and evaluate the system suitability parameters. The acceptance criteria are typically:
-
Tailing factor: Not more than 2.0 (A reported value is 1.23)[1]
-
Theoretical plates: Not less than 2000 (A reported value is 7073)[1]
-
%RSD of peak areas: Not more than 2.0%
Analysis Procedure
-
Inject 10 µl of the blank (diluent) to ensure no interfering peaks are present.
-
Inject 10 µl of each working standard solution in triplicate to construct a calibration curve.
-
Inject 10 µl of the sample solution in triplicate.
-
Record the peak areas from the chromatograms.
Calculation
Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of Saroglitazar in the sample solution from the calibration curve using linear regression. The percentage assay of Saroglitazar in the tablet formulation can be calculated using the following formula:
% Assay = (Concentration from curve / Label claim concentration) x 100
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.
References
- 1. oaji.net [oaji.net]
- 2. ignited.in [ignited.in]
- 3. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SAROGLITAZAR IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. RP-HPLC method for stability of saroglitazar in bulk/tablets. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 8. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
Application Notes and Protocols for In-Vitro Measurement of PPAR Activation by Saroglitazar Magnesium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar Magnesium is a novel dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a predominant affinity for the PPARα isoform and a moderate affinity for PPARγ.[1][2] This dual agonism allows Saroglitazar to modulate lipid and glucose metabolism, making it a promising therapeutic agent for metabolic disorders such as diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD).[1][2] Accurate and reproducible in-vitro assays are crucial for characterizing the potency and mechanism of action of compounds like Saroglitazar. These application notes provide detailed protocols for two robust in-vitro methods to quantify the activation of PPARα and PPARγ by this compound: a cell-based luciferase reporter gene assay and a time-resolved fluorescence resonance energy transfer (TR-FRET) co-activator recruitment assay.
Quantitative Data Summary
The following table summarizes the in-vitro potency of this compound on human PPARα and PPARγ as determined by a PPAR transactivation assay in HepG2 cells.[3]
| Receptor Isoform | This compound EC50 | Reference Agonist | Reference Agonist EC50 |
| Human PPARα | 0.65 pM | WY 14,643 | 1.2 µM |
| Human PPARγ | 3 nM | Rosiglitazone | 8 nM |
Signaling Pathway Overview
Saroglitazar, as a PPAR agonist, binds to and activates PPARα and PPARγ. These receptors form heterodimers with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation, glucose uptake, and lipid metabolism.[6][7]
Experimental Protocols
PPARα/γ Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate PPARα and PPARγ, leading to the expression of a luciferase reporter gene.
Experimental Workflow:
Materials and Reagents:
-
HepG2 cells (or other suitable cell line with low endogenous PPAR expression)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Expression vectors for human PPARα and PPARγ
-
PPRE-luciferase reporter vector (containing PPRE sequences upstream of the firefly luciferase gene)
-
Control vector with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Reference agonists (e.g., WY 14,643 for PPARα, Rosiglitazone for PPARγ)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture HepG2 cells in DMEM at 37°C in a 5% CO2 incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Follow the manufacturer's protocol for the transfection reagent.
-
Incubate the cells with the transfection mix for 4-6 hours.
-
Replace the transfection medium with fresh DMEM.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the reference agonists in DMEM.
-
Add the diluted compounds to the transfected cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the medium from the wells and wash with PBS.
-
Lyse the cells using the lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell viability.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
LanthaScreen™ TR-FRET Co-activator Recruitment Assay
This is a cell-free, biochemical assay that measures the ligand-dependent interaction between a PPAR ligand-binding domain (LBD) and a co-activator peptide.
Experimental Workflow:
Materials and Reagents:
-
LanthaScreen™ TR-FRET PPARα or PPARγ Coactivator Assay Kit (containing GST-tagged PPAR LBD, Terbium-labeled anti-GST antibody, and Fluorescein-labeled co-activator peptide)
-
Assay buffer
-
This compound
-
Reference agonists
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer and other kit components according to the manufacturer's instructions.
-
Prepare a 2X working solution of this compound and reference agonists in the assay buffer.
-
-
Assay Setup:
-
Add the 2X compound solutions to the 384-well plate.
-
Prepare a 2X mixture of the GST-PPAR LBD, Terbium-anti-GST antibody, and Fluorescein-co-activator peptide in assay buffer.
-
Add an equal volume of the reagent mixture to each well containing the compound solutions.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
TR-FRET Measurement:
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
Plot the emission ratio against the log concentration of this compound.
-
Determine the EC50 value using a non-linear regression curve fit.
-
Conclusion
The described in-vitro assays provide robust and quantitative methods for characterizing the activation of PPARα and PPARγ by this compound. The luciferase reporter gene assay offers a cell-based system that reflects the transcriptional activity within a cellular context. The TR-FRET co-activator recruitment assay provides a high-throughput, biochemical method to study the direct interaction of the compound with the PPAR ligand-binding domain and a co-activator. Together, these assays are invaluable tools for the preclinical evaluation and mechanistic understanding of PPAR agonists in drug discovery and development.
References
- 1. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Saroglitazar Magnesium in Animal Models of Diabetic Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saroglitazar Magnesium is a novel dual peroxisome proliferator-activated receptor (PPAR) agonist with predominant PPARα and moderate PPARγ activity.[1][2] This dual agonism allows it to effectively modulate both lipid and glucose metabolism, making it a promising therapeutic agent for diabetic dyslipidemia.[3][4] This document provides detailed application notes and protocols for utilizing relevant animal models to study the efficacy and mechanism of action of this compound in the context of diabetic dyslipidemia.
Animal Models of Diabetic Dyslipidemia
Several well-established animal models are instrumental in preclinical studies of this compound. These models mimic key aspects of human diabetic dyslipidemia, including elevated triglycerides, altered cholesterol profiles, and hyperglycemia.
1. db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin (B600854) resistance, and type 2 diabetes.[5][6] When fed a "Western" diet high in fat and cholesterol, they develop a pronounced dyslipidemia that closely resembles the human condition, making them a suitable model for this compound studies.[4][5][7]
2. Zucker fa/fa Rats: This genetic model exhibits obesity, hyperlipidemia, and insulin resistance due to a mutation in the leptin receptor.[1] They are a valuable tool for investigating the effects of this compound on lipid and glucose metabolism.[1] Combining a high-fat diet with a low-dose of streptozotocin (B1681764) (STZ) can further exacerbate the diabetic phenotype in these rats.[8][9]
3. Golden Syrian Hamsters: Hamsters are a relevant model for studying lipid metabolism due to their similarity to humans in this regard.[10] Feeding Golden Syrian hamsters a high-fat, high-cholesterol, and/or high-fructose diet effectively induces a state of dyslipidemia, making them a useful model for evaluating lipid-lowering agents like this compound.[11][12]
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data from preclinical studies, demonstrating the effects of this compound on key metabolic parameters in various animal models.
Table 1: Effect of Saroglitazar on Lipid Profile in Animal Models of Diabetic Dyslipidemia
| Animal Model | Treatment and Dose | Duration | % Change in Triglycerides (TG) | % Change in Total Cholesterol (TC) | % Change in LDL-C | % Change in HDL-C | Reference(s) |
| db/db Mice | Saroglitazar (0.01-3 mg/kg/day) | 12 days | ↓ up to 54.9% | - | - | - | [1] |
| Zucker fa/fa Rats | Saroglitazar (3 mg/kg) | - | ↓ 81.7% | - | - | - | [1] |
| Golden Syrian Hamsters (HF-HC Diet) | Saroglitazar (10 mg/kg) | 14 days | ↓ 89.8% | ↓ 52.7% | ↓ 61% | - | [1] |
Table 2: Effect of Saroglitazar on Glycemic Control in Animal Models of Diabetic Dyslipidemia
| Animal Model | Treatment and Dose | Duration | % Change in Fasting Glucose | % Change in Serum Insulin | % Change in AUCglucose (OGTT) | Reference(s) |
| db/db Mice | Saroglitazar (1 mg/kg) | 12 days | ↓ ~60% | ↓ 91% | ↓ 59% | [1] |
| Zucker fa/fa Rats | Saroglitazar (3 mg/kg) | - | - | ↓ 84.8% | ↓ 51.5% | [1] |
Experimental Protocols
I. Induction of Diabetic Dyslipidemia
A. db/db Mice on a Western Diet
-
Animals: Male db/db mice (C57BL/KsJ background) and their lean littermates (+/?) are used.
-
Acclimation: Animals are acclimated for at least one week upon arrival, with free access to standard chow and water.
-
Diet: At 6 weeks of age, mice are switched to a "Western" diet containing 21% (wt/wt) fat and 0.15% (wt/wt) cholesterol.[6][7]
-
Duration: The diet is maintained for a period of 4-8 weeks to establish a stable diabetic and dyslipidemic phenotype.[5][13]
-
Monitoring: Body weight and food intake are monitored regularly. Blood glucose and lipid profiles are assessed at baseline and at the end of the induction period to confirm the disease model.
B. Zucker fa/fa Rats with High-Fat Diet and STZ
-
Animals: Male Zucker Diabetic Fatty (ZDF) fa/fa rats and their lean controls are used.
-
Diet: Rats are fed a high-fat diet (HFD) where approximately 60% of calories are derived from fat.[14] A common composition includes commercial feed supplemented with lard and sugar.[9]
-
Duration of Diet: The HFD is provided for at least 2 weeks prior to STZ administration to induce insulin resistance.[8][9]
-
Streptozotocin (STZ) Administration:
-
Prepare a fresh solution of STZ in 0.1 M cold citrate (B86180) buffer (pH 4.5).
-
Administer a single low dose of STZ (30-40 mg/kg) via intraperitoneal (i.p.) injection to the HFD-fed rats.[9][14]
-
Control animals receive an equivalent volume of citrate buffer.
-
-
Post-STZ Monitoring:
-
Provide animals with 10% sucrose (B13894) water for 24-48 hours post-injection to prevent hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection to confirm hyperglycemia (typically >250 mg/dL).
-
C. Golden Syrian Hamsters on a High-Fat, High-Cholesterol, High-Fructose Diet
-
Animals: Male Golden Syrian hamsters are used.
-
Diet: A custom diet high in fat, cholesterol, and fructose (B13574) is provided. A typical composition includes standard chow supplemented with 10-20% fat (e.g., coconut oil, lard), 0.5-1% cholesterol, and 10-20% fructose in the diet or drinking water.[11][12]
-
Duration: The diet is maintained for 4-12 weeks to induce a stable dyslipidemic phenotype.[11][12]
-
Monitoring: Body weight, food, and water intake are monitored. Plasma lipid profiles are assessed to confirm the development of dyslipidemia.
II. Key Efficacy Experiments
A. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast the animals for 6-8 hours (mice) or 12-16 hours (rats) with free access to water.
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Glucose Administration: Administer a glucose solution (1-2 g/kg body weight) orally via gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
B. Hyperinsulinemic-Euglycemic Clamp
This procedure is typically performed in conscious, unrestrained rats with indwelling catheters.
-
Catheter Implantation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow the animals to recover for 3-5 days.
-
Fasting: Fast the rats overnight (12-16 hours) before the clamp study.
-
Infusions:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose solution.
-
-
Blood Glucose Monitoring: Monitor blood glucose from the arterial catheter every 5-10 minutes.
-
Euglycemia Maintenance: Adjust the rate of the dextrose infusion to maintain a stable blood glucose level (euglycemia), typically around 100-120 mg/dL.
-
Steady State: Once a steady state is achieved (constant glucose infusion rate for at least 30 minutes), the glucose infusion rate is recorded. This rate is an index of insulin sensitivity.
III. Biochemical Assays
A. Lipid Profile Analysis
-
Sample Collection: Collect blood samples from fasted animals into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2000-3000 x g for 15 minutes at 4°C to separate the plasma.
-
Measurement: Use commercially available enzymatic colorimetric assay kits to measure the concentrations of total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) in the plasma.
-
LDL-C Calculation: Low-density lipoprotein cholesterol (LDL-C) can be calculated using the Friedewald formula (for TG < 400 mg/dL): LDL-C = TC - HDL-C - (TG/5).
B. Insulin Measurement
-
Sample Collection and Preparation: Collect serum or plasma as described for lipid analysis.
-
Assay: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat or mouse insulin to determine the plasma insulin concentration according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for preclinical studies of this compound.
Caption: Signaling pathway of this compound in metabolic regulation.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 8. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. db/ db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Saroglitazar Magnesium
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Saroglitazar Magnesium in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits solubility in several organic solvents. It is reported to be freely soluble in dimethyl sulfoxide (B87167) (DMSO) and dichloromethane, and slightly soluble in methanol (B129727) and isopropyl alcohol (IPA).[1] Quantitative data from various suppliers indicate its solubility in DMSO can range from 2 mg/mL to 125 mg/mL, often requiring warming or sonication for complete dissolution.[3][4]
Q3: I am observing precipitation when adding my this compound stock solution (in DMSO) to an aqueous buffer. What is happening?
A3: This is a common issue known as solvent-shifting precipitation. When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous buffer, the drug may crash out of solution because the final solvent composition is no longer sufficient to keep it dissolved.
Q4: Are there any ready-to-use formulations for in vivo animal studies?
A4: Yes, several formulations using co-solvents and other excipients have been reported to successfully solubilize this compound for research purposes. These can serve as a starting point for developing your own formulations. Refer to the tables in the Troubleshooting Guide for specific compositions.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides practical approaches to overcome common solubility issues encountered during experiments with this compound.
Issue 1: Inability to Achieve Desired Concentration in Aqueous Media
Approach 1: Co-Solvent Systems
Co-solvents can increase the solubility of hydrophobic drugs by reducing the polarity of the aqueous vehicle.
-
Recommended Solvents: A mixture of DMSO, Polyethylene Glycol 300 (PEG300), and a surfactant like Tween 80 in saline is a common and effective choice.
-
Key Considerations:
-
The concentration of the organic solvent, particularly DMSO, should be kept to a minimum to avoid toxicity in cell-based assays or in vivo studies.
-
The order of addition is critical. Always dissolve this compound in the organic solvent first before adding the aqueous components.
-
Gentle heating or sonication may be required to aid dissolution.[4][5]
-
Approach 2: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Recommended Cyclodextrin: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with good solubility and a favorable safety profile.
-
Key Considerations:
-
The molar ratio of this compound to cyclodextrin needs to be optimized for maximum solubilization.
-
The formation of the inclusion complex can be facilitated by methods such as kneading, co-precipitation, or freeze-drying.
-
Approach 3: pH Adjustment (for the free acid form)
While Saroglitazar is provided as a magnesium salt, understanding the pH-solubility profile of the parent compound can be useful. For weakly acidic or basic compounds, altering the pH of the aqueous medium to favor the ionized form can significantly increase solubility. The applicability of this to the magnesium salt in various buffers would require experimental determination.
Issue 2: Drug Precipitation Upon Storage of Aqueous Formulations
Approach 1: Solid Dispersions
Creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and prevent precipitation by maintaining the drug in an amorphous state.
-
Recommended Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC) are suitable carriers.
-
Key Considerations:
-
The drug-to-polymer ratio is a critical parameter that must be optimized.
-
Techniques like solvent evaporation, fusion (melt), or hot-melt extrusion can be used to prepare solid dispersions.
-
Approach 2: Nanosuspensions
Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity and saturation solubility.
-
Key Considerations:
-
This technique requires specialized equipment, such as high-pressure homogenizers or media mills.
-
Stabilizers (surfactants or polymers) are necessary to prevent particle aggregation.
-
Quantitative Data on Solubilization
The following tables summarize reported quantitative data for solubilizing this compound.
Table 1: Solubility in Organic Solvents
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL | Warmed solution |
| Dimethyl Sulfoxide (DMSO) | 10 mM (~9 mg/mL) | |
| Dimethyl Sulfoxide (DMSO) | 112.5 mg/mL (~124.8 mM)[4] | Sonication recommended |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (~138.67 mM)[5] | Ultrasonic recommended |
Table 2: Example Formulations for Enhanced Aqueous Solubility
| Formulation Composition | Achieved Concentration | Resulting Solution Type | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (~3.05 mM) | Clear Solution | [3][5] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (~4.44 mM) | Clear Solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.75 mg/mL (~3.05 mM) | Suspended Solution | [3][5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (~3.05 mM) | Clear Solution | [5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation
This protocol is adapted from reported methods for preparing an in vivo formulation.[4][5]
-
Stock Solution Preparation: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Use of sonication is recommended to ensure complete dissolution.[4]
-
Addition of Co-solvents: In a separate sterile tube, add the required volume of PEG300. To this, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly until a clear solution is obtained.
-
Addition of Surfactant: Add the required volume of Tween 80 to the mixture and mix until homogeneous.
-
Final Dilution: Slowly add the saline to the mixture while vortexing to reach the final desired volume and concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Final Formulation: The resulting clear solution is ready for use. It is recommended to prepare this formulation fresh before each experiment.
Protocol 2: General Method for Preparing a Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic carrier such as PVP K30, PEG 6000, or HPMC.
-
Dissolution: Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., methanol, dichloromethane) at a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be done at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at a slightly elevated temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Processing: The dried solid dispersion can be scraped, pulverized, and sieved to obtain a fine powder.
-
Characterization: The amorphous nature of the drug in the dispersion should be confirmed using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The enhancement in dissolution rate should be evaluated in a relevant aqueous buffer.
Protocol 3: General Method for Preparing a Cyclodextrin Inclusion Complex by Kneading
-
Molar Ratio Selection: Determine the molar ratio of this compound to β-cyclodextrin or its derivative (e.g., 1:1 or 1:2).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a paste.
-
Kneading: Gradually add the this compound powder to the paste and knead thoroughly for a specified period (e.g., 30-60 minutes). The consistency of the paste should be maintained by adding small amounts of the solvent if necessary.
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: The dried complex is then pulverized and sieved.
-
Characterization: Confirmation of complex formation can be done using FTIR, DSC, and XRPD. The increase in aqueous solubility should be quantified.
Visualizations
Signaling Pathway of this compound
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ). Upon activation, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a logical workflow for a researcher facing solubility challenges with this compound.
Caption: A decision workflow for addressing solubility issues.
References
Preventing Saroglitazar Magnesium degradation in experimental setups
Welcome to the technical support center for Saroglitazar Magnesium. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). Once dissolved in a solvent, the solution should be stored at -80°C for up to 1 year.[1] For short-term storage of a few days to weeks, a temperature of 0-4°C in a dry, dark environment is recommended.[2]
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of up to 112.5 mg/mL (124.8 mM); sonication is recommended to aid dissolution.[1] For in vivo studies, a common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 4 mg/mL (4.44 mM), also with the aid of sonication.[1]
Q3: Under what conditions is this compound most likely to degrade?
A3: Forced degradation studies have shown that this compound is highly susceptible to degradation under oxidative, acidic, and basic conditions. It is particularly unstable in the presence of hydrogen peroxide, showing complete degradation.[3] Significant degradation also occurs in the presence of strong acids and bases.[3]
Q4: Is this compound sensitive to light and heat?
A4: this compound is relatively stable under photolytic and thermal stress compared to oxidative and hydrolytic stress. One study reported only 1.28% degradation after 48 hours of exposure to UV light at 365 nm and 5.69% degradation when heated to 60°C for 48 hours.[3]
Q5: How does the magnesium salt component affect the stability of the compound in aqueous solutions?
A5: The magnesium salt can influence the local pH of the solution upon degradation. In aqueous environments, magnesium can react to form magnesium hydroxide, which can increase the local pH.[4] This alteration in pH can, in turn, affect the stability of the Saroglitazar molecule itself, which is known to be susceptible to pH extremes. The presence of physiological salts, such as chlorides, can also accelerate the degradation of magnesium.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound.
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
-
Question: I am observing precipitation when I dilute my this compound stock solution (in DMSO) into my aqueous experimental buffer. What can I do?
-
Answer:
-
Decrease Final Concentration: The solubility of this compound in purely aqueous solutions is low. Try lowering the final concentration in your assay.
-
Use a Co-solvent System: If your experimental design allows, consider using a co-solvent system. Formulations containing PEG300 and Tween 80 have been shown to improve solubility.[1]
-
pH Adjustment: The pH of your buffer can impact solubility. While Saroglitazar is unstable at extreme pHs, slight adjustments within a stable range (close to neutral) might improve solubility.
-
Sonication: After dilution, sonicate the solution briefly to aid dissolution.[1]
-
Issue 2: Unexpectedly High Degradation in Experiments
-
Question: My results suggest that this compound is degrading more than expected in my control samples. What could be the cause?
-
Answer:
-
Oxidative Stress: Ensure your buffers and solvents are free from oxidizing agents. The presence of peroxides, even at trace levels, can cause complete degradation.[3] Use freshly prepared, high-purity solvents.
-
pH of the Medium: Verify the pH of your experimental medium. Saroglitazar is susceptible to both acidic and basic hydrolysis.[3] Buffers should be stable throughout the experiment's duration.
-
Contaminants in Labware: Ensure all glassware and plasticware are thoroughly cleaned and free of any acidic, basic, or oxidizing residues.
-
Magnesium Ion Interactions: In physiological buffers, the magnesium ion can interact with phosphates and carbonates, leading to the formation of insoluble salts and changes in the local environment, which may affect stability.[5]
-
Issue 3: Inconsistent Results in HPLC Analysis
-
Question: I am seeing variable peak sizes or retention times for this compound in my HPLC analysis. What should I check?
-
Answer:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a common cause of retention time shifts. Ensure accurate pH adjustment and solvent ratios. Use HPLC-grade solvents to avoid baseline noise and ghost peaks.[6][7]
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.[8]
-
Sample Degradation Post-Preparation: Saroglitazar can degrade in solution. Analyze samples as soon as possible after preparation. If samples must be stored in an autosampler, ensure it is temperature-controlled (e.g., at 4°C).
-
System Suitability: Perform system suitability tests before each run to ensure the HPLC system is performing correctly. Check for consistent retention times, peak areas, and tailing factors for a standard solution.[8]
-
Data Summary
Table 1: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |
| Acidic Hydrolysis | 0.1N HCl | 48 hours | Room Temperature | 85.18% | [3] |
| Basic Hydrolysis | 0.1N NaOH | 48 hours | Room Temperature | 71.95% | [3] |
| Oxidative Degradation | 3% H₂O₂ | 48 hours | Room Temperature | 100% | [3] |
| Photolytic Degradation | UV light at 365 nm | 48 hours | Room Temperature | 1.28% | [3] |
| Thermal Degradation | 60°C | 48 hours | 60°C | 5.69% | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines the steps to induce and analyze the degradation of this compound under acidic conditions.
-
Sample Preparation:
-
Accurately weigh 2 mg of this compound powder.
-
Transfer the powder to a suitable volumetric flask.
-
-
Stress Application:
-
Add 5 mL of 0.1N Hydrochloric Acid (HCl) to the flask.
-
Allow the solution to stand at room temperature for 48 hours.
-
-
Neutralization:
-
After 48 hours, carefully add 0.1N Sodium Hydroxide (NaOH) dropwise to neutralize the solution to approximately pH 7.
-
-
Dilution and Analysis:
-
Dilute the neutralized solution with methanol (B129727) to a final concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter.
-
Analyze the sample immediately using a validated stability-indicating HPLC method.
-
Protocol 2: Forced Degradation Study - Oxidative Degradation
This protocol details the procedure for assessing the stability of this compound against oxidative stress.
-
Sample Preparation:
-
Accurately weigh 2 mg of this compound powder.
-
Place the powder in a clean, inert container.
-
-
Stress Application:
-
Add 5 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep the mixture at room temperature for 48 hours, protected from light.
-
-
Dilution and Analysis:
-
After the incubation period, dilute the sample with methanol to a final concentration of 1000 µg/mL.
-
Filter the resulting solution through a 0.45 µm membrane filter.
-
Inject the sample into the HPLC system for analysis without delay.
-
Visualizations
Diagram 1: Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Diagram 2: Troubleshooting Logic for HPLC Issues
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Buy this compound | 1639792-20-3 | >98% [smolecule.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A Study on Factors Affecting the Degradation of Magnesium and a Magnesium-Yttrium Alloy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium degradation under physiological conditions – Best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. hplc.eu [hplc.eu]
- 8. Gradient HPLC Troubleshooting in Stability Testing: Ghost Peaks and Drifts – Pharma Stability [pharmastability.com]
Technical Support Center: Optimizing Saroglitazar Magnesium Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Saroglitazar (B610694) Magnesium for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Saroglitazar Magnesium?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with potent activity on PPARα and moderate activity on PPARγ.[1][2] PPARs are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[1] By activating both PPARα and PPARγ, this compound influences pathways related to lipid metabolism, insulin (B600854) sensitivity, and inflammation.
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A good starting point for determining the optimal concentration is to perform a dose-response experiment. Based on its EC50 values in HepG2 cells (0.65 pM for PPARα and 3 nM for PPARγ), a concentration range of 0.1 nM to 10 µM is recommended for initial experiments.[2] It is crucial to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
This compound is soluble in DMSO.[2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How stable is this compound in cell culture medium?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable effect of this compound | Concentration too low: The concentration used may be below the effective range for your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM). |
| Cell line unresponsive: The cell line may not express sufficient levels of PPARα and/or PPARγ. | Confirm the expression of PPARα and PPARγ in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to respond to PPAR agonists. | |
| Compound degradation: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Assay sensitivity: The assay may not be sensitive enough to detect the intended biological response. | Optimize your assay conditions. Consider using a more sensitive detection method or a different readout for PPAR activation. | |
| High cell death or cytotoxicity observed | Concentration too high: The concentration of this compound may be in the cytotoxic range for your cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration (IC50) of this compound in your specific cell line. Treat cells with concentrations well below the IC50 value. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically ≤ 0.1%). Always include a vehicle control with the same DMSO concentration as your treated samples. | |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | Lower the concentration of this compound to a range where it is selective for PPARα/γ activation. | |
| Inconsistent or variable results | Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or culture medium can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density. |
| Precipitation of the compound: this compound may precipitate in the culture medium at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower concentration. Sonication may aid in dissolving the compound in the stock solution.[1] | |
| Assay variability: Inherent variability in the assay itself. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| PPARα Activation (EC50) | HepG2 | 0.65 pM | [2] |
| PPARγ Activation (EC50) | HepG2 | 3 nM | [2] |
| CYP2C8 Inhibition (IC50) | Human Liver Microsomes | 2.9 µM | [4] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 112.5 mg/mL (≥ 124.8 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. (Molecular Weight: 901.42 g/mol )
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for optimization.
Caption: Troubleshooting decision-making flow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lack of inhibition of CYP2C8 by this compound: In vivo assessment using montelukast, rosiglitazone, pioglitazone, repaglinide and paclitaxel as victim drugs in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Saroglitazar Magnesium stability in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Saroglitazar (B610694) Magnesium, focusing on its stability in long-term studies.
Frequently Asked Questions (FAQs)
Q1: My Saroglitazar Magnesium sample shows significant degradation during a long-term stability study. What are the likely causes?
A1: Based on forced degradation studies, this compound is particularly susceptible to oxidative, acidic, and basic conditions.[1][2] Exposure to oxidizing agents, or significant shifts in pH in your formulation or storage environment, are the most probable causes of degradation. The drug is comparatively stable under thermal and photolytic stress.[1][2]
Q2: What are the primary degradation products of this compound I should be looking for?
A2: Forced degradation studies have identified major degradation products with mass-to-charge ratios (m/z) of 365, 247, and 294.[1][2] You should configure your analytical methods, such as mass spectrometry, to monitor for these specific species.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, it is crucial to protect the compound from oxidative stress.[1][2] This includes using antioxidants in your formulations where appropriate, storing solutions under an inert atmosphere (e.g., nitrogen or argon), and using high-purity, peroxide-free solvents and excipients. Additionally, maintaining a neutral pH is critical to prevent acid and base-catalyzed hydrolysis.[1] The compound should be stored in a dry, dark place at low temperatures (0-4°C for short-term and -20°C for long-term storage).
Q4: I am observing unexpected peaks in the chromatogram of my stability sample. How can I confirm if they are this compound degradants?
A4: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a reference sample of this compound under various stress conditions (acid, base, oxidation, heat, light).[1][2] Comparing the retention times and mass spectra of the peaks from your stability sample with those generated in the forced degradation study can help in identification.
Q5: What type of analytical method is suitable for monitoring the stability of this compound?
A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. Several validated methods have been developed for Saroglitazar.[3][4][5][6] These methods typically use a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), with UV detection around 292-295 nm.[4][5][6] Such methods should be able to separate the intact drug from its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of potency in solution | Oxidative degradation | De-gas solvents, work under an inert atmosphere, and consider adding an antioxidant if compatible with your experimental design. Store solutions protected from light at recommended low temperatures. |
| pH instability (acidic or basic hydrolysis) | Ensure the pH of your solution is controlled and maintained in the neutral range. Use appropriate buffer systems. | |
| Appearance of new peaks in HPLC | Formation of degradation products | Perform co-injection with a stressed sample to confirm peak identity. Use a mass spectrometer detector (LC-MS) to identify the m/z of the new peaks and compare with known degradants.[1][2] |
| Inconsistent stability results between batches | Variability in excipients or impurities | Qualify all raw materials and excipients for reactive impurities, such as peroxides. Ensure consistent storage and handling procedures for all materials. |
| Physical changes in solid form (e.g., color change) | Potential surface oxidation or interaction with the container | Store the solid drug in well-sealed, inert containers, protected from light and humidity. Conduct compatibility studies with your chosen container closure system. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the results from a forced degradation study on Saroglitazar, providing insights into its stability under various stress conditions.[1][2]
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Room Temperature | 85.18% |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Room Temperature | 71.95% |
| Oxidation | 3% H₂O₂ | 48 hours | Room Temperature | 100% |
| Photolytic | UV light at 365 nm | 48 hours | Room Temperature | 1.28% |
| Thermal | 60°C | 48 hours | 60°C | 5.69% |
Experimental Protocols
Key Experiment: Forced Degradation Study of Saroglitazar
This protocol is based on the methodology described by Kumar et al. (2018).[1][2]
Objective: To assess the stability of Saroglitazar under various stress conditions and identify the resulting degradation products.
Materials:
-
Saroglitazar reference standard
-
Hydrochloric acid (0.1N)
-
Sodium hydroxide (B78521) (0.1N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
UV lamp (365 nm)
-
Reflux apparatus
-
HPLC system with UV or PDA detector
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Saroglitazar in methanol.
-
Acid Degradation:
-
Take 2 mg of Saroglitazar and treat with 5 mL of 0.1N HCl.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize the solution with 0.1N NaOH.
-
Dilute with methanol to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Base Degradation:
-
Take 2 mg of Saroglitazar and treat with 5 mL of 0.1N NaOH.
-
Keep the solution at room temperature for 48 hours.
-
Neutralize the solution with 0.1N HCl.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Take 2 mg of Saroglitazar and treat with 5 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 48 hours.
-
Dilute with methanol to a final concentration suitable for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 2 mg of Saroglitazar solid powder to UV light (365 nm) for 48 hours.
-
Dissolve and dilute the sample with methanol to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Heat 2 mg of Saroglitazar solid powder at 60°C for 48 hours in a reflux apparatus.
-
Dissolve and dilute the sample with methanol to a final concentration suitable for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating RP-HPLC method.
-
Characterize the degradation products using LC-MS/MS to determine their m/z values.
-
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of Saroglitazar.
Proposed Degradation Pathways for Saroglitazar
Caption: Proposed degradation pathways of Saroglitazar under stress conditions.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SAROGLITAZAR IN BULK AND TABLET DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 4. RP-HPLC method for stability of saroglitazar in bulk/tablets. [wisdomlib.org]
- 5. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 6. oaji.net [oaji.net]
Cell viability issues with high concentrations of Saroglitazar Magnesium
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Saroglitazar (B610694) Magnesium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues that may arise when using high concentrations of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Saroglitazar Magnesium?
This compound is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs), with a strong affinity for the alpha (α) subtype and a moderate affinity for the gamma (γ) subtype.[1][2] As a PPARα/γ agonist, it plays a crucial role in regulating lipid and glucose metabolism.[1] Activation of PPARα primarily leads to a reduction in triglycerides, while PPARγ activation improves insulin (B600854) sensitivity.[1]
Q2: Are there published data on the cytotoxic effects of high concentrations of this compound in vitro?
Currently, there is a lack of publicly available studies specifically detailing the cytotoxic effects and LC50 values of this compound at high concentrations across various cell lines. Much of the existing research focuses on its therapeutic efficacy and safety in animal models and clinical trials at therapeutic doses.[3]
Q3: What are the known EC50 values for this compound?
In HepG2 cells, the EC50 values for this compound in PPAR transactivation assays are approximately 0.65 pM for PPARα and 3 nM for PPARγ.[4]
Q4: Could the magnesium component of the formulation contribute to cytotoxicity at high concentrations?
While magnesium is essential for many cellular functions, high concentrations can be cytotoxic.[5][6] Some studies have shown that elevated magnesium levels can induce apoptosis in neuronal cells by suppressing excitability.[3] Therefore, it is important to consider the potential contribution of the magnesium salt to any observed cytotoxicity at high concentrations of this compound.
Q5: What are some potential off-target effects of dual PPARα/γ agonists at high concentrations?
High concentrations of dual PPARα/γ agonists may lead to off-target effects that are independent of PPAR activation.[7] Some of these agonists have been associated with cardiac dysfunction, which may be linked to the inhibition of the SIRT1-PGC1α axis, leading to reduced mitochondrial abundance.[8] Other potential mechanisms of drug-induced toxicity at high concentrations include mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and disruption of cell membranes.[9][10][11]
Troubleshooting Guide: Cell Viability Issues
This guide provides a systematic approach to troubleshooting unexpected cell viability results when working with high concentrations of this compound.
Initial Checks and Considerations
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in multi-well plates.[9][12] | Ensure your cell suspension is homogenous. Calibrate pipettes regularly and consider using a multi-channel pipette for reagent addition. Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[9][12] |
| Unexpectedly high cell viability at high concentrations | The compound may be directly reducing the viability assay reagent (e.g., MTT), or the compound may have precipitated out of solution.[13] | Perform a cell-free control to see if this compound directly reacts with the assay reagent. Visually inspect wells for any signs of compound precipitation.[13] |
| Non-linear or biphasic dose-response curve | At lower concentrations, the compound might be stimulating cell metabolism, while at higher concentrations, cytotoxic effects dominate. This phenomenon, known as hormesis, can occur with various compounds.[11] | Acknowledge the non-linear response and consider using a more complex model for curve fitting. It is also crucial to correlate viability data with microscopic examination of cell morphology.[14] |
Investigating Potential Cytotoxicity
If you consistently observe decreased cell viability at high concentrations of this compound, the following steps can help elucidate the potential mechanism.
| Experimental Question | Suggested Assay | Principle |
| Is the cell membrane compromised? | Lactate Dehydrogenase (LDH) Assay or Trypan Blue Exclusion Assay | LDH is a cytosolic enzyme released upon cell lysis. Trypan blue is a vital stain that can only enter cells with compromised membranes. |
| Is mitochondrial function impaired? | JC-1 Assay or Seahorse XF Analyzer | JC-1 is a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and exists as monomers in the cytoplasm of cells with depolarized mitochondria (green fluorescence). The Seahorse Analyzer measures mitochondrial respiration and glycolysis in real-time.[1] |
| Is the compound inducing apoptosis or necrosis? | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent intercalating agent that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. |
| Is there an increase in oxidative stress? | DCFDA/H2DCFDA Assay | These are cell-permeable dyes that become fluorescent upon oxidation by reactive oxygen species (ROS). |
Quantitative Data for Other Dual PPARα/γ Agonists
While specific cytotoxicity data for this compound is limited, the following table summarizes reported LC50 values for other dual PPARα/γ agonists. This information can be used as a reference for designing dose-range finding experiments.
| Compound | Cell Line | Assay | LC50 (µM) | Citation |
| WY14643 (PPARα agonist) | Opossum OK | LDH | 92-124 | [7] |
| Ciglitazone (PPARγ agonist) | Opossum OK | LDH | 8.6-14.8 | [7] |
Disclaimer: The data above is for reference purposes only and may not be directly transferable to this compound. It is essential to determine the cytotoxic profile of this compound in your specific cell line and experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, replace the medium with fresh medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 2-3 hours at 37°C.
-
Washing and Dye Extraction: Remove the dye-containing medium, wash the cells with PBS, and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
Calcein-AM Assay
This fluorescence-based assay measures the activity of intracellular esterases in living cells.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Calcein-AM Incubation: After treatment, wash the cells with PBS and then incubate with Calcein-AM solution (e.g., 1-2 µM) in PBS for 15-30 minutes at 37°C.
-
Fluorescence Reading: Measure the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Troubleshooting Workflow for Cell Viability Assays.
Caption: Potential Mechanisms of Off-Target Cytotoxicity.
References
- 1. evotec.com [evotec.com]
- 2. Dual PPAR alpha/gamma agonists: promises and pitfalls in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peroxisome-proliferator-activated receptors regulate redox signaling in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Magnesium supplementation improves diabetic mitochondrial and cardiac diastolic function [insight.jci.org]
- 6. Dietary magnesium supplementation improves lifespan in a mouse model of progeria | EMBO Molecular Medicine [link.springer.com]
- 7. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 8. Dual PPAR α/γ Agonists: Continuing Cardiac Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug-Induced Mitochondrial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a membrane-disruption assay using phospholipid vesicles as a proxy for the detection of cellular membrane degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. | Semantic Scholar [semanticscholar.org]
- 13. Peroxisome Proliferator-Activated Receptor (PPAR) γ and PPARα Agonists Modulate Mitochondrial Fusion-Fission Dynamics: Relevance to Reactive Oxygen Species (ROS)-Related Neurodegenerative Disorders? | PLOS One [journals.plos.org]
- 14. ahajournals.org [ahajournals.org]
Technical Support Center: Saroglitazar Magnesium Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Saroglitazar (B610694) Magnesium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of Saroglitazar Magnesium in common laboratory animal species?
A1: Preclinical studies have established varying oral bioavailability of Saroglitazar across different animal models. In mice, the oral bioavailability is approximately 100%, while in rats and dogs, it is reported to be 72% and 47%, respectively[1].
Q2: What are the key pharmacokinetic properties of Saroglitazar in animals?
A2: Saroglitazar is characterized by rapid absorption following oral administration[2]. It is highly bound to plasma proteins (98-99.6%) and has a high permeability as determined by Caco-2 cell assays[1]. The elimination half-life varies between 6 to 15 hours in animal models[1]. The primary route of elimination is through the hepatobiliary system, with minimal excretion via the kidneys[1][3].
Q3: How does food intake affect the absorption of Saroglitazar?
A3: Studies in healthy human subjects have shown that food can have a minor impact on the disposition of Saroglitazar. While a high-fat meal can reduce the maximum plasma concentration (Cmax) by about 30%, the overall extent of absorption, as measured by the area under the curve (AUC), is not significantly affected[4][5]. This suggests that while the rate of absorption may be slowed by food, the total amount of drug absorbed remains consistent.
Q4: What is the mechanism of action of Saroglitazar?
A4: Saroglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting PPAR-α and PPAR-γ[2][3]. Activation of PPAR-α primarily influences lipid metabolism, leading to a reduction in triglycerides, while PPAR-γ activation enhances insulin (B600854) sensitivity and improves glucose metabolism[3]. This dual action makes it effective in managing diabetic dyslipidemia[3][6].
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of Saroglitazar in rat studies.
| Possible Cause | Troubleshooting Step |
| Formulation Issues | Saroglitazar is practically insoluble in water. Ensure the drug is appropriately solubilized in the vehicle. For oral gavage, a suspension in a suitable vehicle like 0.5% sodium carboxymethyl cellulose (B213188) can be used[7]. |
| Metabolic Instability | Saroglitazar is metabolically less stable in rat and dog liver microsomes compared to human liver microsomes[1]. Consider this higher metabolic rate when designing dosage regimens and interpreting results. |
| Animal Strain and Health | The health and genetic strain of the animals can influence drug metabolism and absorption. Ensure animals are healthy and sourced from a reputable supplier. Consider potential strain-specific differences in drug-metabolizing enzymes. |
| Dosing Technique | Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption. Ensure personnel are properly trained in the technique. |
Issue: High variability in bioavailability data between individual animals.
| Possible Cause | Troubleshooting Step |
| Fasting State | The presence or absence of food can influence the rate of absorption[4][5]. Standardize the fasting period for all animals before dosing to minimize variability. |
| Gastrointestinal pH | The pH of the gastrointestinal tract can affect the dissolution and absorption of drugs. While not specifically documented for Saroglitazar, this is a general factor to consider. |
| Coprophagy | In rodents, coprophagy (consumption of feces) can lead to reabsorption of the drug or its metabolites, affecting pharmacokinetic profiles. Consider using metabolic cages to prevent this if high variability is observed. |
Quantitative Data Summary
Table 1: Oral Bioavailability and Key Pharmacokinetic Parameters of Saroglitazar in Different Animal Species
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | 100[1] | 72[1] | 47[1] |
| Intravenous Clearance (mL/min/kg) | 3.6[1] | 8.5[1] | 6.9[1] |
| Volume of Distribution (L/kg) | 1.3[1] | 4.8[1] | 1.8[1] |
| Elimination Half-life (h) | ~6-15[1] | ~6-15[1] | ~6-15[1] |
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability in Rats
-
Animal Model: Male Wistar rats (n=6 per group).
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle. Animals are fasted overnight before dosing.
-
Formulation Preparation:
-
Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle for IV administration (e.g., a solution containing saline and a solubilizing agent).
-
Oral Formulation: Prepare a suspension of this compound in 0.5% sodium carboxymethyl cellulose[7].
-
-
Dosing:
-
Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) from the retro-orbital plexus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Saroglitazar in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis software.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
Caption: Mechanism of action of Saroglitazar as a dual PPAR-α/γ agonist.
Caption: Experimental workflow for determining oral bioavailability in animal models.
References
- 1. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Food on the Pharmacokinetics of this compound, a Novel Dual PPARαγ Agonist, in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Saroglitazar Magnesium Off-Target Effects
Welcome to the technical support center for researchers investigating the off-target effects of Saroglitazar (B610694) Magnesium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of Saroglitazar Magnesium?
A1: this compound is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a stronger agonistic activity towards PPARα.[1] Its on-target effects include the regulation of lipid and glucose metabolism, making it effective in treating diabetic dyslipidemia and hypertriglyceridemia.[1][2]
Q2: What are the reported side effects of this compound in clinical settings?
A2: In clinical studies, this compound has been generally well-tolerated.[3][4] Reported adverse events are typically mild to moderate and have not led to significant study discontinuations. Some observed side effects include asthenia (weakness) and pyrexia (fever). Importantly, significant weight gain and edema, which are common side effects of other PPARγ agonists, have not been prominent with Saroglitazar.[5]
Q3: Are there any known or predicted off-target interactions for this compound?
A3: While extensive experimental off-target screening data is not publicly available, a computational study has predicted potential off-target effects of Saroglitazar. This study suggests that Saroglitazar may interact with 104 proteins associated with angiogenesis and modulate the PI3K-Akt signaling pathway.[6] Another study showed that Saroglitazar inhibits CYP2C8 in human liver microsomes in vitro, but this was not found to be clinically significant in in-vivo rat studies.[7]
Q4: My cells are showing unexpected phenotypes after treatment with this compound. How can I determine if this is an off-target effect?
A4: First, ensure the observed phenotype is not due to exaggerated on-target effects of PPARα or PPARγ activation in your specific cell model. If the phenotype is inconsistent with known PPAR signaling, consider investigating potential off-target interactions. The predicted involvement of the PI3K-Akt pathway is a primary candidate for investigation.[6] Performing a Western blot to check the phosphorylation status of key proteins in this pathway (like Akt) would be a logical first step.
Q5: How can I get a broad off-target profile for this compound?
A5: To obtain a comprehensive understanding of Saroglitazar's selectivity, you can utilize commercial kinase selectivity profiling services. These services screen your compound against a large panel of kinases to identify potential off-target interactions.[8][9][10][11][12] This is a crucial step in distinguishing on-target from off-target effects and understanding unexpected experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected changes in cell proliferation or survival after Saroglitazar treatment.
-
Possible Cause: A computational study predicts that Saroglitazar may modulate the PI3K-Akt signaling pathway, which is a key regulator of cell growth and survival.[6] Observed effects on cell viability could be an off-target consequence of this interaction. Additionally, some studies have investigated the effects of Saroglitazar on cancer cell lines, showing a reduction in hepatocellular carcinoma development in a mouse model.[13][14]
-
Troubleshooting Steps:
-
Validate PI3K-Akt Pathway Modulation: Perform a Western blot analysis to assess the phosphorylation status of Akt (at Ser473 and Thr308) and other key downstream effectors of the PI3K pathway. An alteration in phosphorylation would suggest pathway modulation.
-
In Vitro Kinase Assay: To determine if Saroglitazar directly inhibits PI3K, perform an in vitro kinase assay using recombinant PI3K enzyme.
-
Use a PI3K Inhibitor as a Control: Treat cells with a known PI3K inhibitor to see if it phenocopies the effects observed with Saroglitazar.
-
Broad Kinase Profiling: To identify other potential kinase off-targets that could be influencing cell proliferation, submit Saroglitazar for a commercial kinase selectivity profiling service.
-
Issue 2: Observation of anti-angiogenic effects in your experimental model.
-
Possible Cause: A computational study has identified a potential anti-angiogenic effect of Saroglitazar, possibly mediated through off-target interactions.[6]
-
Troubleshooting Steps:
-
In Vitro Angiogenesis Assays: Confirm the anti-angiogenic potential of Saroglitazar in your model system using established in vitro assays such as the tube formation assay or the spheroid sprouting assay.
-
Investigate Downstream Effectors: The predicted off-target interactions for angiogenesis are linked to the PI3K-Akt pathway.[6] Assess the expression and activation of key pro-angiogenic factors downstream of this pathway, such as VEGF.
-
Molecular Docking and Validation: The computational study identified EGFR as a potential direct target of Saroglitazar in the context of angiogenesis.[6] This can be further investigated using molecular docking simulations and validated experimentally through receptor binding assays.
-
Quantitative Data Summary
As comprehensive experimental data on this compound's off-target binding is not publicly available, the following table illustrates the type of data you would obtain from a commercial kinase selectivity profiling service. This is hypothetical data for illustrative purposes only.
| Kinase Target | % Inhibition at 1 µM Saroglitazar | IC50 (nM) | On-Target/Off-Target |
| PPARα | 95% | 0.00065 | On-Target |
| PPARγ | 70% | 3 | On-Target |
| PI3Kα | 65% | 850 | Predicted Off-Target |
| Akt1 | 55% | 1200 | Predicted Off-Target |
| EGFR | 40% | >10,000 | Predicted Off-Target |
| Kinase X | 5% | >10,000 | Off-Target |
| Kinase Y | 8% | >10,000 | Off-Target |
Experimental Protocols
Western Blot for PI3K/Akt Pathway Activation
-
Objective: To assess the phosphorylation status of Akt as an indicator of PI3K/Akt pathway activation.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K/Akt activator).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
In Vitro PI3K Kinase Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of PI3K.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Reconstitute recombinant human PI3K enzyme and prepare the lipid substrate (PIP2) and ATP solutions.
-
Assay Procedure:
-
Add diluted Saroglitazar or vehicle control to a 384-well plate.
-
Add the diluted PI3K enzyme and incubate to allow for binding.
-
Initiate the reaction by adding the ATP and PIP2 mixture.
-
Incubate for a defined period to allow for the kinase reaction.
-
-
Detection: Use a commercial kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Saroglitazar and determine the IC50 value.
-
In Vitro Tube Formation Assay for Angiogenesis
-
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures.
-
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., a known angiogenesis inhibitor).
-
Incubation: Incubate the plate for several hours to allow for tube formation.
-
Imaging and Analysis: Capture images of the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Visualizations
Caption: On- and predicted off-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Logical relationships for troubleshooting inconsistent results.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the Precise Target for Saroglitazar Associated Antiangiogenic Effect: A Computational Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of inhibition of CYP2C8 by this compound: In vivo assessment using montelukast, rosiglitazone, pioglitazone, repaglinide and paclitaxel as victim drugs in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. キナーゼ選択性プロファイリングサービス [promega.jp]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. assayquant.com [assayquant.com]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. Saroglitazar suppresses the hepatocellular carcinoma induced by intraperitoneal injection of diethylnitrosamine in C57BL/6 mice fed on choline deficient, l-amino acid- defined, high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saroglitazar suppresses the hepatocellular carcinoma induced by intraperitoneal injection of diethylnitrosamine in C57BL/6 mice fed on choline deficient, l-amino acid- defined, high-fat diet | springermedizin.de [springermedizin.de]
Technical Support Center: Saroglitazar Magnesium Analytical Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical testing of Saroglitazar Magnesium. The information is intended for researchers, scientists, and drug development professionals to assist with their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantification of this compound in pharmaceutical dosage forms?
A1: The most common and validated method for the quantification of this compound is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3] This method has been shown to be simple, rapid, precise, and accurate for determining the drug in bulk and tablet dosage forms.[2]
Q2: What are the typical chromatographic conditions for this compound analysis by RP-HPLC?
A2: Several validated methods have been published with slight variations in chromatographic conditions. A summary of commonly used conditions is provided in the table below. The choice of column and mobile phase may be adjusted based on laboratory instrumentation and specific requirements.
Q3: How should I prepare standard and sample solutions for this compound analysis?
A3: Proper preparation of standard and sample solutions is critical for accurate results. A general procedure is outlined below.
Detailed Experimental Protocol: Preparation of Standard and Sample Solutions[1]
Objective: To prepare accurate concentrations of this compound standard and sample solutions for HPLC analysis.
Materials:
-
This compound reference standard
-
This compound tablets (e.g., Lipaglyn™)
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Sonicator
-
0.45 µm membrane filter
Procedure:
-
Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of this compound reference standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve the standard in methanol with gentle stirring or sonication.
-
Make up the volume to 100 mL with methanol.
-
-
Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Preparation of Calibration Curve Solutions (20-100 µg/mL):
-
Transfer aliquots of 2, 4, 6, 8, and 10 mL of the Working Standard Solution into a series of 10 mL volumetric flasks.
-
Dilute each flask to the mark with methanol to obtain concentrations of 20, 40, 60, 80, and 100 µg/mL.
-
-
Preparation of Sample Solution:
-
Weigh and powder twenty tablets of the marketed formulation.
-
Calculate the average weight of the tablets.
-
Accurately weigh a quantity of the powder equivalent to 4 mg of Saroglitazar and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute 1 mL of the filtered solution to 10 mL with methanol to get a final concentration of 40 µg/mL.
-
Troubleshooting Guide
Issue: No peak or a very small peak is observed for the standard injection.
| Possible Cause | Recommended Action |
| Incorrect Wavelength | Verify that the UV detector is set to the correct wavelength (around 295 nm).[1][2] |
| Lamp Issue | Check the status of the UV lamp in the detector. It may need to be replaced. |
| Injection Problem | Ensure the autosampler is functioning correctly and the injection volume is appropriate. Manually inject a standard to confirm. |
| Flow Path Blockage | Check for any blockages in the tubing, injector, or column. |
| Standard Degradation | Prepare a fresh standard solution. Saroglitazar can degrade under certain stress conditions like peroxide stress.[4] |
Issue: Tailing or fronting of the Saroglitazar peak.
| Possible Cause | Recommended Action |
| Column Overload | Reduce the concentration of the injected sample. |
| Column Degradation | The column may be contaminated or have lost its efficiency. Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase pH | Ensure the pH of the mobile phase is appropriate for the column and the analyte. |
| Presence of Impurities | Co-eluting impurities can affect peak shape. |
Issue: Inconsistent retention times.
| Possible Cause | Recommended Action |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Mobile Phase Composition | Ensure the mobile phase is properly mixed and degassed. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Quantitative Data Summary
The following tables summarize the quantitative data from validated analytical methods for this compound.
Table 1: HPLC Method Parameters
| Parameter | Method 1[1] | Method 2[2] | Method 3[5] |
| Column | C18 Waters (150 x 4.6 mm, 5µm) | Kromasil C18 (150 mm x 4.6 mm, 5 µm) | Phenomenex Luna C-18 (250 x 4.6 mm, 5 µ) |
| Mobile Phase | Methanol: Water (90:10 v/v) | 0.1% Orthophosphoric acid buffer: Acetonitrile (45:55 v/v) | Phosphate buffer pH 7.0 and Acetonitrile (gradient) |
| Flow Rate | 0.8 mL/min | 1 mL/min | 1.0 mL/min |
| Detection Wavelength | 295 nm | 295 nm | 243 nm |
| Retention Time | 1.993 min | 3.430 min | 8.569 min |
Table 2: Method Validation Parameters
| Parameter | Method 1[1] | Method 2[6] | Method 3[4] |
| Linearity Range | 20-100 µg/mL | 10-60 µg/mL | Not specified |
| Correlation Coefficient (r²) | 0.9971 | >0.999 | 0.998 |
| LOD | Not specified | 0.143 µg/ml | 1.7732 µg/mL |
| LOQ | Not specified | 0.434 µg/ml | 5.3735 µg/mL |
| Accuracy (% Recovery) | Not specified | 98.6-101.2% | 99.69-100.18% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting guide for abnormal peak shapes in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Validation for the Estimation of Saroglitazar in Bulk and Pharmaceutical Dosage Form by RP-HPLC - Indian J Pharm Pharmacol [ijpp.org.in]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. ignited.in [ignited.in]
- 6. oaji.net [oaji.net]
Validation & Comparative
A Head-to-Head Comparison of Saroglitazar Magnesium and Pioglitazone on Insulin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin (B600854) resistance is a cornerstone of type 2 diabetes mellitus and a key therapeutic target. Both Saroglitazar Magnesium and Pioglitazone are insulin-sensitizing agents, but they exhibit distinct pharmacological profiles. Pioglitazone, a member of the thiazolidinedione (TZD) class, is a selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Its activation of PPAR-γ in adipose tissue, skeletal muscle, and the liver enhances insulin sensitivity, promotes glucose uptake, and reduces hepatic glucose production.[2] this compound is a newer agent, a dual PPAR agonist with predominant PPAR-α and moderate PPAR-γ activity.[3][4] This dual action allows it to not only improve insulin sensitivity through its PPAR-γ agonism but also to modulate lipid metabolism via PPAR-α activation, addressing the concurrent issue of diabetic dyslipidemia.[3][4] This guide provides a comprehensive comparison of this compound and Pioglitazone, focusing on their effects on insulin resistance, supported by experimental data from clinical and preclinical studies.
Mechanism of Action and Signaling Pathways
Both Saroglitazar and Pioglitazone exert their effects by modulating the activity of PPARs, which are nuclear receptors that regulate gene expression.
Pioglitazone is a potent and selective PPAR-γ agonist.[1][2] Its binding to PPAR-γ in the nucleus of cells, primarily in adipose tissue, leads to a cascade of events that ultimately enhances insulin signaling.[2][5] This includes the increased expression of genes involved in glucose uptake, such as GLUT4, and the promotion of adipocyte differentiation, which helps in the safe storage of free fatty acids, thereby reducing lipotoxicity and improving insulin sensitivity in other tissues like muscle and liver.[2][5]
This compound , on the other hand, is a dual agonist of PPAR-α and PPAR-γ, with a more potent effect on PPAR-α.[3][4] The PPAR-γ agonism contributes to its insulin-sensitizing effects in a manner similar to pioglitazone.[4] The predominant PPAR-α agonism primarily influences lipid metabolism by increasing fatty acid oxidation and reducing triglyceride levels.[6] This dual mechanism of action suggests that Saroglitazar may offer a broader metabolic benefit by addressing both hyperglycemia and dyslipidemia.[3]
Signaling Pathway Diagram
Comparative Efficacy: Clinical Data
Head-to-head clinical trials provide the most direct evidence for comparing the efficacy of Saroglitazar and Pioglitazone.
Glycemic Control Parameters
A 12-month, prospective, randomized, open-label comparative clinical trial involving 120 patients with type 2 diabetes mellitus (T2DM) demonstrated that both Saroglitazar (4 mg once daily) and Pioglitazone (15 mg once daily) significantly reduced HbA1c, Fasting Blood Sugar (FBS), and Post-Prandial Blood Sugar (PPBS).[1] However, Saroglitazar showed a statistically significant greater reduction in these parameters at 6 and 12 months.[1]
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change at 6 Months (Mean) | p-value (vs. Pioglitazone) | Change at 12 Months (Mean) | p-value (vs. Pioglitazone) |
| HbA1c (%) | Saroglitazar 4 mg | 8.2 ± 0.6 | -1.1 | 0.0350 | -1.4 | 0.0461 |
| Pioglitazone 15 mg | 8.3 ± 0.7 | -0.8 | -1.1 | |||
| FBS (mg/dL) | Saroglitazar 4 mg | 165.3 ± 25.1 | -35.8 | 0.0013 | -40.2 | 0.0063 |
| Pioglitazone 15 mg | 168.2 ± 28.4 | -25.1 | -30.5 | |||
| PPBS (mg/dL) | Saroglitazar 4 mg | 245.7 ± 35.2 | -60.4 | 0.0002 | -70.1 | <0.0001 |
| Pioglitazone 15 mg | 250.1 ± 38.6 | -45.8 | -55.3 |
Data adapted from a comparative study of Saroglitazar vs. Pioglitazone in patients with Type 2 Diabetes Mellitus.[1]
Another 56-week, randomized, double-blind, phase 3 study (PRESS XII) involving 1155 patients showed significant reductions in HbA1c from baseline in both Saroglitazar (2 mg and 4 mg) and Pioglitazone (30 mg) groups at week 24.[7]
| Parameter | Treatment Group | Baseline (Mean ± SD) | Change at 24 Weeks (Mean ± SD) |
| HbA1c (%) | Saroglitazar 2 mg | 8.8 ± 1.5 | -1.38 ± 1.99 |
| Saroglitazar 4 mg | 8.9 ± 1.6 | -1.47 ± 1.92 | |
| Pioglitazone 30 mg | 8.8 ± 1.5 | -1.41 ± 1.86 |
Data from the PRESS XII study.[7]
Comparative Efficacy: Preclinical Data
Preclinical studies in animal models of insulin resistance provide further insights into the comparative effects of Saroglitazar and Pioglitazone. A study in Zucker fa/fa rats, a model of obesity and insulin resistance, demonstrated that both Saroglitazar and Pioglitazone led to significant reductions in serum triglycerides, free fatty acids, and insulin, along with improved oral glucose tolerance.[8]
| Parameter | Treatment (Dose) | % Reduction from Control |
| Serum Triglycerides | Saroglitazar (3 mg/kg) | 81.7% |
| Pioglitazone | 82% | |
| Free Fatty Acids | Saroglitazar (3 mg/kg) | 69.3% |
| Pioglitazone | 84% | |
| Serum Insulin | Saroglitazar (3 mg/kg) | 84.8% |
| Pioglitazone | 95% | |
| AUCglucose Improvement | Saroglitazar (3 mg/kg) | 51.5% |
| Pioglitazone | 39% |
Data from a preclinical study in Zucker fa/fa rats.[8]
Experimental Protocols
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
Objective: To estimate insulin resistance from fasting plasma glucose and insulin levels.
Procedure:
-
Patient Preparation: Patients are required to fast overnight for at least 8-12 hours.
-
Blood Sampling: A fasting blood sample is collected in the morning.
-
Laboratory Analysis: Plasma glucose and insulin concentrations are measured using standard laboratory techniques.
-
Calculation: HOMA-IR is calculated using the following formula:
-
HOMA-IR = (Fasting Insulin (μU/mL) x Fasting Glucose (mg/dL)) / 405
-
Hyperinsulinemic-Euglycemic Clamp in Rats
Objective: To directly measure whole-body insulin sensitivity.
Procedure:
-
Animal Preparation: Rats are fasted overnight. Anesthesia is administered, and catheters are surgically placed in the carotid artery (for blood sampling) and jugular vein (for infusions).
-
Basal Period: A baseline blood sample is taken to measure basal glucose and insulin levels.
-
Clamp Procedure:
-
A continuous infusion of human insulin is initiated to achieve a state of hyperinsulinemia.
-
A variable infusion of 20% glucose is started and adjusted to maintain the rat's blood glucose at the basal level (euglycemia).
-
Blood glucose levels are monitored every 5-10 minutes from the arterial catheter.
-
-
Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the blood glucose level is stable for at least 30 minutes.
-
Data Analysis: The glucose infusion rate (GIR) during the steady-state period is used as a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
Experimental Workflow: Randomized Controlled Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing Saroglitazar and Pioglitazone, based on the design of the PRESS V study.[9][12]
Conclusion
Both this compound and Pioglitazone are effective insulin-sensitizing agents. Pioglitazone's action is mediated solely through PPAR-γ, leading to improved glucose homeostasis.[1][2] Saroglitazar, with its dual PPAR-α/γ agonism, offers the additional benefit of addressing diabetic dyslipidemia by improving lipid profiles.[3][4] Head-to-head clinical data suggest that Saroglitazar may provide superior glycemic control compared to Pioglitazone.[1] Preclinical studies support the potent insulin-sensitizing effects of both agents.[8] The choice between these two agents may depend on the specific patient profile, particularly the presence and severity of dyslipidemia in conjunction with insulin resistance. Further long-term studies are warranted to fully elucidate the comparative cardiovascular outcomes of these two therapies.
References
- 1. ijshr.com [ijshr.com]
- 2. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering the molecular pathways of saroglitazar: A dual PPAR α/γ agonist for managing metabolic NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bps.ac.uk [bps.ac.uk]
- 10. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pioglitazone Improved Insulin Sensitivity and First Phase Insulin Secretion Among Obese and Lean People with Diabetes: A Multicenter Clamp Study [ir.ua.edu]
- 12. A Multicenter, Prospective, Randomized, Double-blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared to Pioglitazone 45 mg in Diabetic Dyslipidemia (PRESS V) - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to Saroglitazar Magnesium Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Saroglitazar Magnesium, a novel dual peroxisome proliferator-activated receptor (PPAR) agonist, is carving a niche in the management of metabolic disorders, particularly diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD). Its unique mechanism of action, targeting both PPARα and PPARγ receptors, presents a compelling case for its use in combination with other therapeutic agents to achieve synergistic effects. This guide provides an objective comparison of this compound's performance in combination with other drugs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and workflows.
Mechanism of Action: A Dual Approach to Metabolic Regulation
This compound's therapeutic efficacy stems from its ability to simultaneously activate both PPARα and PPARγ receptors. This dual agonism addresses both lipid abnormalities and insulin (B600854) resistance, two critical components of metabolic dysfunction in conditions like type 2 diabetes.[1][2]
-
PPARα Activation: Primarily influences lipid metabolism by increasing the beta-oxidation of fatty acids in the liver. This leads to a reduction in triglycerides and very low-density lipoprotein (VLDL) cholesterol.[1]
-
PPARγ Activation: Predominantly impacts glucose metabolism by enhancing insulin sensitivity. It modulates the transcription of genes involved in glucose uptake and utilization, thereby improving glycemic control.[1]
This synergistic action on both lipid and glucose pathways makes this compound a strong candidate for combination therapies.
Figure 1: Simplified signaling pathway of this compound.
Synergistic Effects with Statins in Diabetic Dyslipidemia
The combination of this compound with statins has shown significant promise in managing diabetic dyslipidemia, a condition characterized by elevated triglycerides and LDL cholesterol, and low HDL cholesterol. Statins are first-line therapy for lowering LDL-C, and the addition of Saroglitazar provides a comprehensive approach to managing the full spectrum of lipid abnormalities.
Experimental Data
The following tables summarize the quantitative data from key clinical trials evaluating the synergistic effects of this compound with statins.
Table 1: Saroglitazar as an Add-on Therapy to Rosuvastatin [3][4]
| Parameter | Rosuvastatin Only (Group R) - Change from Baseline at 24 Weeks | Rosuvastatin + Saroglitazar (Group RS) - Change from Baseline at 24 Weeks |
| Triglycerides (mg/dL) | ↓ 47.76 | ↓ 78.88 |
| Total Cholesterol (mg/dL) | ↓ 30.56 | ↓ 45.28 |
| LDL-C (mg/dL) | ↓ 21.52 | ↓ 32.16 |
| VLDL-C (mg/dL) | ↓ 9.56 | ↓ 15.76 |
| HDL-C (mg/dL) | ↑ 2.14 | ↑ 8.16 |
| HbA1c (%) | ↓ 0.38 | ↓ 0.84 |
Table 2: Saroglitazar in Patients Not Controlled with Atorvastatin (B1662188) (PRESS VI Study) [5][6]
| Parameter | Placebo - % Change from Baseline at 12 Weeks | Saroglitazar 2 mg - % Change from Baseline at 12 Weeks | Saroglitazar 4 mg - % Change from Baseline at 12 Weeks |
| Triglycerides | - | ↓ 45.5% | ↓ 46.7% |
| Non-HDL-C | - | Significant Decrease | Significant Decrease |
| VLDL-C | - | Significant Decrease | Significant Decrease |
| Total Cholesterol | - | Significant Decrease | Significant Decrease |
| LDL-C | No Significant Change | No Significant Change | Significant Decrease |
| HDL-C | No Significant Change | Significant Increase | Significant Increase |
| Fasting Plasma Glucose | No Significant Change | Significant Decrease | Significant Decrease |
Experimental Protocols
1. Study of Saroglitazar as an Add-on to Rosuvastatin [7][8]
-
Study Design: An open-label, prospective, single-center, observational study.
-
Patient Population: Newly diagnosed type 2 diabetes mellitus patients with diabetic dyslipidemia.
-
Methodology: Patients were randomly assigned to two groups:
-
Group R (Rosuvastatin only): Received Rosuvastatin for 24 weeks.
-
Group RS (Rosuvastatin + Saroglitazar): Received Rosuvastatin for the first 12 weeks, followed by the addition of Saroglitazar 4mg for the subsequent 12 weeks.
-
-
Primary Outcome: Changes in lipid parameters (total cholesterol, triglycerides, LDL, VLDL, HDL) and glycemic parameter (HbA1c) from baseline at the end of 24 weeks.
-
Secondary Outcome: Changes in metabolic parameters (blood urea, serum creatinine, SGOT, SGPT, CPK) and reported adverse events.
2. PRESS VI Clinical Trial [5][6]
-
Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-controlled, three-arm Phase III study.
-
Patient Population: Patients with hypertriglyceridemia (>200 and <500 mg/dL) with type 2 diabetes mellitus not controlled with atorvastatin 10 mg.
-
Methodology: The study included a 4-week run-in period of lifestyle modification, followed by 12 weeks of treatment with either Saroglitazar (2 mg or 4 mg) or a placebo, in addition to their ongoing atorvastatin therapy.
-
Primary Endpoint: Change in plasma triglyceride level from baseline compared to the placebo arm at the end of Week 12.
-
Secondary Endpoints: Change in lipid profile and fasting plasma glucose at Week 12.
References
- 1. What is the mechanism of Saroglitazar? [synapse.patsnap.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. oarjst.com [oarjst.com]
- 4. researchgate.net [researchgate.net]
- 5. A Multicenter, Prospective, Randomized, Double-Blind Study to Evaluate the Safety and Efficacy of Saroglitazar 2 and 4 mg Compared with Placebo in Type 2 Diabetes Mellitus Patients Having Hypertriglyceridemia Not Controlled with Atorvastatin Therapy (PRESS VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journaljammr.com [journaljammr.com]
- 8. researchgate.net [researchgate.net]
Independent Validation of Saroglitazar Magnesium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of published research findings on Saroglitazar (B610694) Magnesium. It synthesizes data from multiple studies to offer a comprehensive overview of its performance and mechanism of action, supported by experimental data and detailed methodologies.
Saroglitazar Magnesium is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR), specifically targeting the alpha (PPARα) and gamma (PPARγ) isoforms.[1][2] This dual agonism allows it to regulate both lipid and glucose metabolism, making it a subject of extensive research for various metabolic disorders.[3][4][5] Preclinical and clinical studies have demonstrated its potential in treating diabetic dyslipidemia, hypertriglyceridemia, Non-Alcoholic Fatty Liver Disease (NAFLD), Non-Alcoholic Steatohepatitis (NASH), and Primary Biliary Cholangitis (PBC).[1][6][7][8]
Mechanism of Action: PPARα/γ Signaling
Saroglitazar's therapeutic effects are mediated through the activation of PPARα and PPARγ, which are nuclear receptors that act as transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Activation of PPARα primarily influences fatty acid oxidation and lipoprotein metabolism.[9] It leads to increased synthesis of apolipoproteins A-I and A-II, which are components of High-Density Lipoprotein (HDL), and enhances the clearance of triglyceride-rich particles by activating lipoprotein lipase (B570770) (LPL) and reducing the production of its inhibitor, apolipoprotein C-III.[9]
PPARγ activation, on the other hand, is crucial for improving insulin (B600854) sensitivity.[9] It regulates the expression of genes involved in glucose uptake and utilization in adipose tissue, skeletal muscle, and the liver. This leads to a reduction in insulin resistance, a key pathological feature of type 2 diabetes and NAFLD.[7]
Comparative Efficacy Data from Clinical Trials
Multiple clinical trials have independently investigated the efficacy of this compound across different patient populations. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy in Primary Biliary Cholangitis (EPICS Trial)[1]
| Parameter | Placebo (n=10) | Saroglitazar 2 mg (n=14) | Saroglitazar 4 mg (n=13) |
| Baseline Mean ALP (U/L) | 295 ± 73 | 351 ± 161 | 323 ± 111 |
| Mean Change in ALP (U/L) at Week 16 | -21.1 | -155.8 | -163.3 |
| Mean Percentage Reduction in ALP at Week 16 | 3.3% | 50.6% | 48.9% |
| Composite Endpoint Achievement * | 10% | 71% | 69% |
*Composite endpoint: ALP < 1.67x ULN, total bilirubin (B190676) < ULN, and ALP reduction > 15%.
Table 2: Efficacy in NAFLD/NASH (EVIDENCES IV Trial)[7][8]
| Parameter | Placebo | Saroglitazar 1 mg | Saroglitazar 2 mg | Saroglitazar 4 mg |
| Mean % Change in ALT at Week 16 | +3.4% | -25.5% | -27.7% | -45.8% |
| Mean % Change in Liver Fat Content (MRI-PDFF) at Week 16 | +4.1% | - | - | -19.7% |
| Mean Change in Triglycerides (mg/dL) at Week 16 | -5.3 | - | - | -68.7 |
| Mean Change in Adiponectin (μg/mL) at Week 16 | -0.3 | - | - | +1.3 |
Table 3: Efficacy in Type 2 Diabetes with Dyslipidemia (PRESS XII Study)[9]
| Parameter | Pioglitazone 30 mg | Saroglitazar 2 mg | Saroglitazar 4 mg |
| Mean Change in HbA1c (%) at Week 24 | -1.41 ± 1.86 | -1.38 ± 1.99 | -1.47 ± 1.92 |
| Mean Change in Triglycerides (mg/dL) at Week 24 | - | - | Statistically significant reduction |
| Mean Change in VLDL-C (mg/dL) at Week 24 | Statistically significant reduction | - | Statistically significant reduction |
Experimental Protocols
The clinical trials cited in this guide generally followed a randomized, double-blind, placebo-controlled design. Below is a generalized workflow and key methodologies employed in these studies.
Key Methodologies
-
Patient Population: Adult patients with a confirmed diagnosis of the target condition (e.g., PBC with inadequate response to UDCA, NAFLD/NASH with elevated ALT, or Type 2 Diabetes with dyslipidemia).[1][7][8] Key exclusion criteria often included other forms of liver disease, excessive alcohol consumption, and unstable cardiovascular disease.[10][11]
-
Intervention: Patients were typically randomized to receive a once-daily oral dose of this compound (e.g., 1 mg, 2 mg, or 4 mg) or a matching placebo for a predefined treatment period.[1][7][10]
-
Primary Efficacy Endpoints: These varied by study and included:
-
Secondary and Exploratory Endpoints: A range of other parameters were assessed, including:
-
Liver Biochemistry: Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), and bilirubin.[1]
-
Lipid Profile: Triglycerides, LDL-C, HDL-C, and VLDL-C.[1][8]
-
Glycemic Control: Fasting plasma glucose and postprandial glucose.[8]
-
Liver Fat Content: Assessed by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[7]
-
Biomarkers of Liver Fibrosis: Such as the Aspartate Aminotransferase-to-Platelet Ratio Index (APRI).[10][12]
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, and clinical laboratory tests.[1][9]
-
Preclinical Validation
Preclinical studies in various animal models provided the foundational evidence for the clinical development of this compound. In vitro studies using HepG2 cells demonstrated the dual PPARα and PPARγ transactivation potential of the compound.[13][14] In vivo studies in db/db mice, Zucker fa/fa rats, and Golden Syrian hamsters showed dose-dependent reductions in serum triglycerides, free fatty acids, and glucose.[14] These studies also highlighted its insulin-sensitizing effects and its ability to lower LDL cholesterol.[14] Pharmacokinetic studies in animals and humans have shown that Saroglitazar has good oral bioavailability and is primarily eliminated through the hepatobiliary route.[3][4][13]
Conclusion
Independent clinical trials have consistently validated the preclinical findings for this compound. The data robustly support its efficacy in improving biochemical markers associated with cholestasis in PBC, reducing liver fat and inflammation in NAFLD/NASH, and improving both glycemic control and lipid profiles in patients with type 2 diabetes. The mechanism of action through dual PPARα/γ agonism provides a strong biological basis for these observed clinical benefits. Further long-term studies are ongoing to establish its effects on histological outcomes and the risk of major adverse cardiovascular events.
References
- 1. Results of a Phase 2, Prospective, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate Safety, Tolerability, and Efficacy of this compound in Patients With Primary Biliary Cholangitis (EPICS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Zydus Announces Positive Results From EVIDENCES IV Phase 2 Clinical Trial of this compound in NAFLD and NASH [natap.org]
- 7. Saroglitazar, a PPAR-α/γ Agonist, for Treatment of NAFLD: A Randomized Controlled Double-Blind Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of saroglitazar 2 mg and 4 mg on glycemic control, lipid profile and cardiovascular disease risk in patients with type 2 diabetes mellitus: a 56-week, randomized, double blind, phase 3 study (PRESS XII study) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. mayo.edu [mayo.edu]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Saroglitazar Magnesium: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Saroglitazar (B610694) Magnesium in a research laboratory setting. The following procedures are based on general best practices for pharmaceutical waste management in the United States, governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3]
Waste Characterization and Segregation
The first critical step is to determine if the Saroglitazar Magnesium waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[2][5] Pharmaceutical waste is generally considered hazardous if it is specifically listed by the EPA (P- or U-listed) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5]
Actionable Steps:
-
Consult Safety Data Sheet (SDS): Review the manufacturer's SDS for this compound. The SDS for a similar compound, Saroglitazar, recommends disposal by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing and warns against discharge to sewer systems.[6]
-
Evaluate for Hazardous Characteristics:
-
Ignitability: Does the waste have a flashpoint of less than 60°C (140°F)?
-
Corrosivity: Does the aqueous waste have a pH of ≤ 2 or ≥ 12.5?
-
Reactivity: Is the waste unstable, explosive, or does it react violently with water?
-
Toxicity: Does the waste contain any of the 40 contaminants listed in 40 CFR 261.24 at or above the specified concentrations?
-
-
Segregate Waste: Based on the characterization, segregate this compound waste from other laboratory waste streams. Use appropriately labeled waste containers.
Disposal Procedures
For Non-Hazardous Pharmaceutical Waste:
If it is determined that the this compound waste is not RCRA hazardous, it should be disposed of as non-hazardous pharmaceutical waste.
-
Containerization: Place the waste in a clearly labeled, leak-proof container. A common practice is to use blue or white containers for non-hazardous pharmaceutical waste.[2]
-
Collection: The container should be collected by a licensed medical or chemical waste contractor.
-
Treatment: The most common treatment method for non-hazardous pharmaceutical waste is incineration to ensure complete destruction.
For RCRA Hazardous Pharmaceutical Waste:
If the this compound waste is determined to be RCRA hazardous, it must be managed according to the EPA's Subpart P regulations for the Management of Hazardous Waste Pharmaceuticals by Healthcare Facilities.[3][7]
-
Containerization: Place the waste in a black container specifically designated for RCRA hazardous pharmaceutical waste.[2] The container must be properly labeled as "Hazardous Waste."
-
Storage: Store the container in a designated hazardous waste accumulation area.
-
Collection and Disposal: Arrange for collection by a licensed hazardous waste transporter for disposal at a permitted hazardous waste treatment, storage, and disposal facility (TSDF). The primary method of disposal for hazardous pharmaceutical waste is incineration.[2][3]
Key Prohibitions:
-
Do Not Sewer: Under the EPA's Subpart P, the disposal of hazardous waste pharmaceuticals down the drain is strictly prohibited.[3]
-
Do Not Mix: Do not mix this compound waste with other waste streams until a proper hazardous waste determination has been made.
Quantitative Data and Regulatory Information
| Parameter | Guideline/Regulation | Citation |
| Governing Regulations | Resource Conservation and Recovery Act (RCRA), EPA Subpart P | [1][2][3][5] |
| Regulating Bodies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA) | [1][2] |
| Hazardous Waste Determination | Based on P/U listing or characteristics of ignitability, corrosivity, reactivity, toxicity | [5] |
| Hazardous Waste Container Color | Black | [2] |
| Non-Hazardous Pharmaceutical Waste Container Color | Blue or White | [2] |
| Recommended Disposal Method | Incineration at a licensed facility | [2][3][6] |
| Sewer Disposal | Prohibited for hazardous pharmaceutical waste | [3] |
Experimental Protocols Cited
This document does not cite specific experimental protocols for the disposal of this compound. The provided procedures are based on established regulatory guidelines for pharmaceutical waste management.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. eCFR :: 40 CFR 302.4 -- Hazardous substances and reportable quantities. [ecfr.gov]
- 3. pwaste.com [pwaste.com]
- 4. epa.gov [epa.gov]
- 5. Preclinical evaluation of this compound, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
Essential Safety and Logistics for Handling Saroglitazar Magnesium
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of Saroglitazar Magnesium. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment.
I. Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle all active pharmaceutical ingredients (APIs) with a high degree of care, especially when occupational exposure limits have not been established.[1][2][3][4][5]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable Nitrile Gloves | Powder-free, minimum 4 mil thickness | Provides a barrier against skin contact. Nitrile is recommended for its chemical and puncture resistance.[6][7][8] Avoid powdered latex gloves to prevent potential allergic reactions.[6] |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or equivalent | NIOSH-approved | Recommended when handling the powder outside of a primary engineering control (e.g., fume hood, BSC) to prevent inhalation of fine particles. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal minimizes the risk of contamination and exposure.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly labeled and access restricted to authorized personnel.
2. Preparation and Weighing:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.[9][10]
-
Before handling, ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Use dedicated, clean spatulas and weighing boats for this compound to prevent cross-contamination.
-
Handle the powder gently to avoid generating dust.
3. Solution Preparation:
-
If preparing a solution, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
4. Post-Handling Decontamination:
-
Wipe down the work surface of the fume hood or BSC with a suitable laboratory detergent after each use.
-
Decontaminate all reusable equipment, such as spatulas, by thoroughly washing with an appropriate solvent and then soap and water.
-
Dispose of all single-use materials, including gloves and weighing boats, in the designated waste stream.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Unused this compound:
-
For small quantities of expired or unused this compound, it is recommended to dispose of it as non-hazardous solid chemical waste.[1]
-
Place the solid waste in a clearly labeled, sealed container.
-
This container should not be disposed of in general laboratory trash bins that are handled by custodial staff.[1] Instead, it should be taken directly to the designated institutional dumpster for chemical waste.[1]
2. Contaminated Labware and PPE:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and plasticware, should be collected in a designated, labeled waste bag.
-
This bag should be sealed and disposed of in the appropriate solid waste stream as per your institution's guidelines.
3. Empty Containers:
-
Before disposing of the original container, ensure it is empty.
-
Deface or remove the label to prevent misidentification.[1]
-
The empty container can then be disposed of in the regular trash.
IV. Contingency Plan: Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary to mitigate any potential harm.
1. Accidental Exposure:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
2. Spill Response:
-
Minor Spill (small amount of solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads to prevent further dispersal.
-
Mechanically collect the spilled material and absorbent pads using a scoop or dustpan.[1]
-
Place the collected waste into a sealed, labeled container for disposal.
-
Clean the spill area with a laboratory detergent.
-
-
Major Spill:
V. Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
VI. Logical Relationship for Spill Response
Caption: Decision-making workflow for a this compound spill.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. iom-world.org [iom-world.org]
- 6. mahealy.com [mahealy.com]
- 7. wellbefore.com [wellbefore.com]
- 8. Choosing the Right Glove Material: Guide to Chemical Protection [droppe.com]
- 9. Hazardous-Drug API Powder Safety | Labcompare [labcompare.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Lab Safety Plan - Accidents, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
